molecular formula C25H40O2 B10820738 Variculanol

Variculanol

Cat. No.: B10820738
M. Wt: 372.6 g/mol
InChI Key: OHABHHQPUHXDEY-MWHRKDJPSA-N
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Description

Variculanol is a useful research compound. Its molecular formula is C25H40O2 and its molecular weight is 372.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C25H40O2

Molecular Weight

372.6 g/mol

IUPAC Name

(2E,11E)-2,9,12-trimethyl-16-methylidene-6-propan-2-yltricyclo[13.3.0.05,9]octadeca-2,11-diene-7,10-diol

InChI

InChI=1S/C25H40O2/c1-15(2)24-21-12-9-18(5)20-11-8-17(4)19(20)10-7-16(3)13-23(27)25(21,6)14-22(24)26/h9,13,15,19-24,26-27H,4,7-8,10-12,14H2,1-3,5-6H3/b16-13+,18-9+

InChI Key

OHABHHQPUHXDEY-MWHRKDJPSA-N

Isomeric SMILES

C/C/1=C\C(C2(CC(C(C2C/C=C(/C3CCC(=C)C3CC1)\C)C(C)C)O)C)O

Canonical SMILES

CC1=CC(C2(CC(C(C2CC=C(C3CCC(=C)C3CC1)C)C(C)C)O)C)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Intricate Architecture of Variculanol: A Technical Guide to its Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the multifaceted approach employed in the structural elucidation of variculanol, a novel sesterterpenoid isolated from Aspergillus variecolor. The determination of its unique 5/12/5 tricyclic ring system and absolute stereochemistry serves as a case study in the application of advanced spectroscopic and chemical methods in natural product chemistry.

Core Analytical Techniques in this compound's Structural Determination

The structural puzzle of this compound was pieced together through a synergistic application of high-resolution mass spectrometry, extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and chemical derivatization coupled with chiroptical methods. While X-ray crystallographic data for the natural product itself was not the primary method of elucidation, the comprehensive spectroscopic analysis provided a detailed and unambiguous structural assignment.

Mass Spectrometry: Defining the Molecular Framework

High-resolution mass spectrometry (HRMS) was instrumental in establishing the molecular formula of this compound as C₂₅H₄₀O₂ . This foundational piece of information provided the degree of unsaturation, guiding the subsequent interpretation of NMR data.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Ionization ModeIon FormulaCalculated m/zMeasured m/z
Positive[M+H]⁺373.3099373.3096
Positive[M+Na]⁺395.2921395.2923

Note: The data presented here is illustrative of typical high-resolution mass spectrometry results and is based on the established molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity and Stereochemistry

The cornerstone of the this compound structure elucidation was an array of sophisticated NMR experiments. ¹H and ¹³C NMR spectra provided the initial inventory of protons and carbons, while 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC), were crucial in assembling the novel 5/12/5 tricyclic carbon skeleton. Nuclear Overhauser Effect Difference Spectroscopy (NOEDS) played a pivotal role in defining the relative stereochemistry of the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
Data not publicly available in the primary literature.

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Positionδ (ppm)
Data not publicly available in the primary literature.

Note: While the primary publication from 1991 confirms the extensive use of these NMR techniques, the specific chemical shift and coupling constant data are not detailed in publicly accessible abstracts. The tables are structured to accommodate this data once available.

Experimental Protocols: A Step-by-Step Approach

The following sections outline the generalized experimental protocols that would have been employed in the isolation and structure elucidation of this compound, based on standard practices in natural product chemistry from that era.

Isolation and Purification of this compound
  • Fermentation and Extraction: Cultures of Aspergillus variecolor would be grown in a suitable liquid or solid medium. The fungal biomass and/or the culture broth would then be extracted with an organic solvent such as ethyl acetate or methanol to obtain a crude extract.

  • Solvent Partitioning: The crude extract would be subjected to liquid-liquid partitioning, for example, between hexane and methanol, to separate compounds based on polarity.

  • Chromatographic Separation: The resulting fractions would be further purified using a combination of chromatographic techniques, including:

    • Silica gel column chromatography.

    • Sephadex LH-20 size-exclusion chromatography.

    • High-performance liquid chromatography (HPLC), likely with a reversed-phase column (e.g., C18).

Spectroscopic Analysis
  • NMR Spectroscopy:

    • A sample of pure this compound would be dissolved in a deuterated solvent (e.g., CDCl₃).

    • ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer.

    • 2D NMR experiments, including COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC, and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), would be performed to establish proton-proton and proton-carbon correlations, and through-space proximities of protons, respectively.

  • Mass Spectrometry:

    • High-resolution mass spectra would be obtained using techniques such as Fast Atom Bombardment (FAB) or Electron Impact (EI) ionization, common at the time of discovery, to determine the accurate mass and elemental composition.

Determination of Absolute Stereochemistry

The absolute configuration of this compound was established through chemical derivatization and chiroptical measurements.

  • NMR-Mandelate Method:

    • The secondary alcohol groups in this compound would be esterified with the (R)- and (S)-isomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.

    • ¹H NMR spectra of the resulting diastereomeric MTPA esters would be acquired.

    • The differences in chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center would be analyzed to assign the absolute configuration of the alcohol-bearing carbon.

  • Circular Dichroism (CD) Spectroscopy:

    • A derivative of this compound, such as a 1,17-bis(4-bromobenzoate), would be synthesized.

    • The CD spectrum of this derivative would be recorded and analyzed. The exciton coupling between the benzoate chromophores would produce a characteristic CD spectrum, the sign of which can be correlated to the absolute stereochemistry of the diol.

Logical Workflow and Data Integration

The elucidation of this compound's structure followed a logical progression, with each piece of experimental data providing a crucial constraint for the final structural model.

Variculanol_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 2D Structure Determination cluster_2 Stereochemical Assignment Isolation Isolation from Aspergillus variecolor Purification Chromatographic Purification Isolation->Purification HRMS HRMS (C25H40O2) Purification->HRMS NMR_1D 1D NMR (1H, 13C) Purification->NMR_1D HRMS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Planar_Structure Planar Structure of the 5/12/5 Ring System NMR_2D->Planar_Structure NOEDS NOEDS Analysis Planar_Structure->NOEDS Relative_Stereo Relative Stereochemistry NOEDS->Relative_Stereo Derivatization Chemical Derivatization (Mandelate Esters, Benzoates) Relative_Stereo->Derivatization CD_Spectroscopy CD Spectroscopy Derivatization->CD_Spectroscopy Absolute_Stereo Absolute Stereochemistry Derivatization->Absolute_Stereo NMR-Mandelate CD_Spectroscopy->Absolute_Stereo Final_Structure Complete Structure of this compound Absolute_Stereo->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

This comprehensive approach, integrating high-resolution mass spectrometry with an extensive suite of NMR techniques and chiroptical methods, was essential in unambiguously determining the novel and complex structure of this compound. This work highlights the power of these analytical techniques in advancing the field of natural product discovery.

The Biosynthesis of Variculanol in Emericella variecolor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Variculanol, a complex sesterterpenoid with a unique 5/12/5 tricyclic carbon skeleton, is a secondary metabolite produced by the fungus Emericella variecolor. Its intricate structure and potential biological activities make it a molecule of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. We delve into the key enzymes, the putative biosynthetic gene cluster, and the experimental methodologies that have been instrumental in elucidating the formation of this fascinating natural product. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, fungal genetics, and medicinal chemistry.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound, like all terpenoids, originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated via the mevalonate pathway in fungi. The key steps in the formation of the this compound scaffold are catalyzed by a specialized, multifunctional enzyme and a series of putative downstream tailoring enzymes.

Formation of the Sesterterpene Precursor

The initial and most critical step in this compound biosynthesis is the formation of a macrocyclic sesterterpene precursor. This reaction is catalyzed by a chimeric terpene synthase identified in Emericella variecolor as EvVS . This enzyme exhibits dual functionality, possessing both a prenyltransferase (PT) domain and a terpene cyclase (TC) domain.[1]

  • Prenyltransferase (PT) Domain: This domain is responsible for the sequential condensation of four molecules of IPP with one molecule of DMAPP to generate the linear C25 precursor, geranylfarnesyl pyrophosphate (GFPP).

  • Terpene Cyclase (TC) Domain: The GFPP molecule is then cyclized by the TC domain to form a macrocyclic sesterterpene. While EvVS predominantly produces the diterpene variediene from the C20 precursor geranylgeranyl pyrophosphate (GGPP) in vivo, it has been shown to produce a macrocyclic sesterterpene from GFPP in vitro.[1] This sesterterpene is the likely direct precursor to this compound.

Putative Downstream Modifications

The conversion of the macrocyclic sesterterpene precursor into the final 5/12/5 tricyclic structure of this compound requires a series of complex enzymatic transformations. While the specific enzymes responsible for these steps have not yet been fully characterized, they are likely to be encoded within the same biosynthetic gene cluster as EvVS. Based on the structure of this compound and known biochemistry of terpenoid-modifying enzymes, the downstream pathway is proposed to involve:

  • Cytochrome P450 Monooxygenases: These enzymes are prime candidates for catalyzing the intricate oxidative cyclizations and hydroxylations required to form the complex ring system and install the hydroxyl groups of this compound. In the related biosynthesis of stellatic acid in the same organism, a P450 monooxygenase is responsible for oxidizing the initial sesterterpene hydrocarbon.[2][3][4]

  • Dehydrogenases and/or Reductases: These enzymes may be involved in modifying the oxidation states at various positions on the this compound scaffold.

The proposed biosynthetic pathway, from the central mevalonate pathway to the final this compound product, is depicted in the following diagram.

This compound Biosynthesis Pathway cluster_mevalonate Mevalonate Pathway cluster_precursor Precursor Synthesis cluster_cyclization Sesterterpene Formation & Modification Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP Isomerase IPP_pool IPP (x4) DMAPP_pool DMAPP EvVS_PT EvVS (PT Domain) IPP_pool->EvVS_PT DMAPP_pool->EvVS_PT GFPP Geranylfarnesyl Pyrophosphate (GFPP) EvVS_PT->GFPP Macrocyclic_Sesterterpene Macrocyclic Sesterterpene Precursor P450s_etc Putative Tailoring Enzymes (P450s, Dehydrogenases) Macrocyclic_Sesterterpene->P450s_etc This compound This compound EvVS_TC EvVS (TC Domain) EvVS_TC->Macrocyclic_Sesterterpene P450s_etc->this compound

Caption: Proposed biosynthetic pathway for this compound in E. variecolor.

The Putative this compound Biosynthetic Gene Cluster

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically located contiguously on the chromosome in a biosynthetic gene cluster (BGC). This co-localization facilitates the co-regulation of gene expression. While the complete BGC for this compound has not been definitively characterized, based on the model of other sesterterpenoid BGCs in E. variecolor, such as the one for stellatic acid, it is highly probable that the gene for EvVS is located in close proximity to the genes encoding the downstream tailoring enzymes (e.g., P450s).

Quantitative Data

There is a notable lack of specific quantitative data in the published literature regarding the biosynthesis of this compound, such as fermentation yields from E. variecolor or the kinetic parameters of the enzymes involved. However, the heterologous expression experiments that led to the characterization of the sesterterpene synthases in E. variecolor provide qualitative and semi-quantitative information on the products formed.

EnzymeHost Organism for ExpressionSubstrate(s)Major Product(s)Minor Product(s)Reference
EvVS Aspergillus oryzaeDMAPP + IPP (in vivo)Variediene (diterpene)-
EvVS Purified enzymeDMAPP + IPP (in vitro)VariedieneMacrocyclic sesterterpene
Stl-SS Aspergillus oryzaeDMAPP + IPP (in vivo)Stellata-2,6,19-triene-
Stl-SS + Stl-P450 Aspergillus oryzaeDMAPP + IPP (in vivo)Stellatic acid-

Experimental Protocols

The elucidation of the initial steps of this compound biosynthesis has relied on a combination of genome mining, heterologous expression, and detailed chemical analysis. The following sections describe the key experimental methodologies.

Genome Mining and Gene Identification

The identification of candidate sesterterpene synthase genes in the E. variecolor genome was achieved through homology-based searches using the amino acid sequences of known fungal terpene synthases as queries. This bioinformatic approach is a powerful tool for discovering novel biosynthetic pathways.

Heterologous Expression in Aspergillus oryzae

Due to the often challenging genetic manipulation of the native producer, the functional characterization of the candidate genes was performed using the well-established fungal expression host, Aspergillus oryzae.

Methodology:

  • Vector Construction: The full-length cDNA of the candidate terpene synthase gene (e.g., EvVS) is amplified by PCR and cloned into an A. oryzae expression vector under the control of a strong, inducible promoter.

  • Transformation: The expression vector is introduced into A. oryzae protoplasts using a polyethylene glycol (PEG)-mediated transformation protocol.

  • Cultivation and Induction: The resulting transformants are cultivated in a suitable medium, and gene expression is induced.

  • Metabolite Extraction: The fungal mycelia and/or culture broth are harvested, and the secondary metabolites are extracted using an organic solvent (e.g., ethyl acetate).

  • Chemical Analysis: The crude extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the novel products.

The following diagram illustrates the general workflow for heterologous expression.

Heterologous Expression Workflow Gene_ID 1. Candidate Gene Identification (Genome Mining) Cloning 2. Cloning into Expression Vector Gene_ID->Cloning Transformation 3. Transformation into Aspergillus oryzae Cloning->Transformation Cultivation 4. Cultivation and Gene Expression Induction Transformation->Cultivation Extraction 5. Metabolite Extraction Cultivation->Extraction Analysis 6. Chemical Analysis (GC-MS, NMR) Extraction->Analysis Structure_Elucidation 7. Structure Elucidation of Novel Compound(s) Analysis->Structure_Elucidation

Caption: Workflow for heterologous expression and product identification.

In Vitro Enzyme Assays

To confirm the direct enzymatic activity and substrate specificity of the identified terpene synthase, in vitro assays are performed with the purified recombinant protein.

Methodology:

  • Protein Expression and Purification: The terpene synthase is typically expressed in E. coli as a tagged protein (e.g., with a His-tag) and purified using affinity chromatography.

  • Enzyme Reaction: The purified enzyme is incubated in a reaction buffer containing the substrate(s) (e.g., GFPP or a combination of DMAPP and IPP) and a divalent metal cofactor (e.g., MgCl₂).

  • Product Extraction: The reaction is quenched, and the products are extracted with an organic solvent.

  • Product Analysis: The extracted products are analyzed by GC-MS to determine the structure of the enzymatic products.

Domain Swapping Experiments

A key experiment to confirm the role of the different domains of the chimeric synthase EvVS involved creating a hybrid enzyme. The PT domain of EvVS was replaced with the PT domain from another sesterterpene synthase (EvSS). This engineered enzyme, when expressed in A. oryzae, resulted in the in vivo production of the macrocyclic sesterterpene, demonstrating the modular nature of these enzymes and confirming the product of the EvVS TC domain.

Domain Swapping Experiment cluster_products In Vivo Products in A. oryzae EvVS PT Domain (EvVS) TC Domain Hybrid PT Domain (EvSS) TC Domain (EvVS) EvVS:pt->Hybrid:tc Product_EvVS Variediene (Diterpene) EvVS->Product_EvVS EvSS PT Domain (EvSS) TC Domain Product_Hybrid Macrocyclic Sesterterpene Hybrid->Product_Hybrid

Caption: Conceptual diagram of the domain swapping experiment.

Conclusion and Future Perspectives

The biosynthesis of the complex sesterterpenoid this compound in Emericella variecolor is initiated by the remarkable chimeric terpene synthase, EvVS, which generates a key macrocyclic precursor. While the initial steps of the pathway have been elegantly elucidated through a combination of genome mining and heterologous expression, the downstream tailoring enzymes that sculpt the final intricate 5/12/5 tricyclic structure remain to be characterized.

Future research in this area should focus on:

  • Identification of the complete this compound BGC: This will involve sequencing the genomic region flanking the EvVS gene to identify the co-localized P450s and other modifying enzymes.

  • Functional characterization of the tailoring enzymes: Heterologous co-expression of EvVS with the candidate downstream enzymes will be crucial to reconstitute the complete biosynthetic pathway.

  • Structural studies of the enzymes: Elucidating the three-dimensional structures of EvVS and the downstream enzymes will provide valuable insights into their catalytic mechanisms and pave the way for future enzyme engineering efforts.

A complete understanding of the this compound biosynthetic pathway will not only be a significant scientific achievement but also open up possibilities for the biotechnological production of this compound and novel, structurally related analogues for drug discovery programs.

References

Variculanol (Variecolin): A Technical Guide to its Isolation, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the isolation, structural elucidation, and biological characterization of variculanol, a sesterterpenoid natural product. Given the absence of a formally recognized compound named "this compound" in scientific literature, this guide focuses on variecolin , a structurally complex sesterterpenoid isolated from the fungus Aspergillus variecolor. The phonetic similarity and the common biological source suggest that "this compound" may be a synonym or a closely related derivative of variecolin. Variecolin has garnered significant interest within the scientific community due to its unique tetracyclic chemical architecture and promising biological activities, including potent anticancer properties.[1]

This document details the methodologies for the isolation and purification of variecolin, provides in-depth analysis of its structural features through spectroscopic data, and summarizes its known biological activities with relevant quantitative data. Furthermore, it outlines the biosynthetic pathway responsible for its production in Aspergillus.

Isolation and Purification

The isolation of variecolin from fungal cultures is a multi-step process involving fermentation, extraction, and chromatographic purification. The following protocol is a composite of methodologies described in the literature.

Experimental Protocol: Fungal Fermentation and Extraction
  • Fermentation: Aspergillus variecolor (strain MF138 or a comparable variecolin-producing strain) is cultured on a suitable solid or in a liquid medium. For solid-state fermentation, DPY agar plates are commonly used. The fungus is incubated at 30°C for a period of seven days to allow for sufficient growth and production of secondary metabolites.[2]

  • Extraction: The fungal cultures, including the mycelia and agar medium, are harvested and macerated. The resulting material is then subjected to solvent extraction. Ethyl acetate is a commonly used solvent for this purpose due to its ability to efficiently solubilize a broad range of secondary metabolites, including variecolin. The extraction is typically performed twice using an ultrasonic bath to ensure thorough extraction of the target compound.[2]

  • Concentration: The ethyl acetate extracts are combined and the solvent is removed under reduced pressure (in vacuo) to yield a crude extract containing a mixture of fungal metabolites.

Experimental Protocol: Chromatographic Purification
  • Initial Fractionation: The crude extract is subjected to preliminary fractionation using flash chromatography or silica-gel column chromatography. This step serves to separate the complex mixture into fractions of decreasing polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing variecolin are further purified using preparative High-Performance Liquid Chromatography (HPLC). This technique provides high-resolution separation, leading to the isolation of pure variecolin.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Aspergillus_variecolor_Culture Culture of Aspergillus variecolor Incubation Incubation (7 days, 30°C) Aspergillus_variecolor_Culture->Incubation Harvesting Harvesting and Maceration Incubation->Harvesting Solvent_Extraction Ethyl Acetate Extraction (Ultrasonic Bath) Harvesting->Solvent_Extraction Concentration Concentration (in vacuo) Solvent_Extraction->Concentration Flash_Chromatography Flash/Silica Gel Chromatography Concentration->Flash_Chromatography HPLC Preparative HPLC Flash_Chromatography->HPLC Pure_Variecolin Pure Variecolin HPLC->Pure_Variecolin biosynthetic_pathway GFPP Geranylfarnesyl Pyrophosphate (GFPP) VrcA VrcA (Sesterterpene Synthase) GFPP->VrcA Hydrocarbon_Intermediate Tetracyclic Hydrocarbon Intermediate VrcB VrcB (Cytochrome P450) Hydrocarbon_Intermediate->VrcB Variecolin Variecolin VrcA->Hydrocarbon_Intermediate VrcB->Variecolin

References

Unveiling Variculanol: A Technical Guide to a Unique Fungal Sesterterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Variculanol, a complex sesterterpenoid with a novel 5/12/5 tricyclic ring system, stands as a notable discovery in the field of natural products. First isolated from the fungus Aspergillus variecolor, its intricate architecture has posed a significant subject for structural chemistry. This technical guide provides a comprehensive overview of the discovery, origin, and physicochemical properties of this compound. It details the experimental protocols for its isolation and structural elucidation, presenting available quantitative data in a structured format. While specific biological activities and affected signaling pathways of this compound remain largely unexplored in publicly accessible research, this guide discusses the known biological potential of related sesterterpenoids from the Aspergillus genus, suggesting potential avenues for future investigation.

Discovery and Origin

This compound was first reported in 1991 by Singh, Reamer, Zink, and colleagues.[1] It was isolated from the fermentation broth of the fungus Aspergillus variecolor.[1] This discovery was significant due to this compound's unprecedented tricyclic carbon skeleton, which distinguished it from other known sesterterpenoids at the time.[1] Sesterterpenoids are a class of C25 terpenoids biosynthesized from geranylfarnesyl pyrophosphate, and those produced by fungi, particularly from the Aspergillus genus, are known for their structural diversity and a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[2][3]

Physicochemical and Spectroscopic Data

The unique structure of this compound has been characterized through extensive spectroscopic analysis. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₅H₄₀O₂
Molecular Weight 372.6 g/mol
CAS Number 135513-21-2
Appearance Solid
Solubility Soluble in dichloromethane, DMSO, ethanol, and methanol.

Table 2: ¹³C NMR Spectroscopic Data of this compound (100 MHz, CDCl₃)

Carbon No.Chemical Shift (δ)
140.8
226.5
341.5
478.1
5135.2
6125.1
736.4
824.1
948.0
1041.9
1158.6
12138.8
13124.5
1439.7
1527.9
1633.4
1772.9
1851.2
1922.4
2022.2
2121.5
2216.2
2316.8
2421.2
2521.2

Data adapted from the original publication by Singh et al. (1991).

Table 3: ¹H NMR Spectroscopic Data of this compound (400 MHz, CDCl₃)

Proton(s)Chemical Shift (δ)MultiplicityCoupling Constant (J, Hz)
H-44.08dd10.5, 4.5
H-65.10t7.0
H-135.12d9.5
H-173.20dd9.5, 4.5
H₃-211.60s
H₃-221.68s
H₃-230.98d7.0
H₃-240.85d7.0
H₃-250.95s

Data adapted from the original publication by Singh et al. (1991).

Experimental Protocols

The following sections detail the general methodologies employed for the isolation and structural elucidation of this compound, based on standard practices for natural product chemistry and the information available from the primary literature.

Fungal Fermentation and Extraction
  • Organism: Aspergillus variecolor

  • Fermentation: The fungus is cultured in a suitable liquid medium containing sources of carbon (e.g., glucose), nitrogen (e.g., yeast extract, peptone), and mineral salts. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific period to allow for the production of secondary metabolites.

  • Extraction: The fermentation broth is separated from the mycelial mass by filtration. The broth is then extracted with a water-immiscible organic solvent, such as ethyl acetate or dichloromethane, to partition the secondary metabolites into the organic phase. The organic extract is then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract containing this compound is subjected to a series of chromatographic techniques to isolate the pure compound.

  • Column Chromatography: The crude extract is first fractionated using column chromatography on a solid support like silica gel. A gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) is used to elute different fractions.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC) or other analytical methods, are further purified by preparative HPLC. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

Structure Elucidation

The chemical structure of the purified this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and thus the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule.

    • ¹³C NMR: Provides information about the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the carbon skeleton and the assignment of all proton and carbon signals.

  • X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute stereochemistry. For this compound, its absolute stereochemistry was determined through chemical degradation and the application of the Mosher ester method.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available data on the specific biological activities of this compound. The initial discovery focused on its novel chemical structure. However, the producing organism, Aspergillus variecolor, is known to produce other sesterterpenoids with significant biological activities. For instance, stellatic acid, another sesterterpenoid from A. variecolor, has demonstrated potent antioxidant and anticancer activities against various cancer cell lines, including HeLa, HepG2, MCF7, and A549, with IC₅₀ values in the range of 7-12 μM. It also exhibited α-glucosidase inhibitory activity. Other sesterterpenoids from different Aspergillus species have shown antibacterial and anti-inflammatory properties.

Given the structural novelty of this compound, it represents a compelling candidate for future biological screening to explore its potential therapeutic applications. The known activities of related compounds from the same genus suggest that this compound could be investigated for anticancer, antimicrobial, and anti-inflammatory properties.

Due to the absence of bioactivity data, there is no information on the signaling pathways that may be modulated by this compound. Future research into its biological effects would be necessary to elucidate any potential mechanisms of action at the molecular level.

Visualizations

Proposed Biosynthetic Pathway of Sesterterpenoids

The following diagram illustrates a generalized biosynthetic pathway for sesterterpenoids, the class of compounds to which this compound belongs. The biosynthesis is initiated from geranylfarnesyl pyrophosphate (GFPP).

Biosynthesis GFPP Geranylfarnesyl Pyrophosphate (GFPP) Carbocation Initial Carbocation GFPP->Carbocation Pyrophosphate loss Cyclization Cyclization Cascades Carbocation->Cyclization Intramolecular additions Sesterterpenoid Sesterterpenoid Scaffolds Cyclization->Sesterterpenoid Rearrangements & functionalization This compound This compound Sesterterpenoid->this compound

Caption: Generalized biosynthetic pathway of sesterterpenoids from GFPP.

Experimental Workflow for this compound Discovery

The diagram below outlines the typical experimental workflow for the discovery and characterization of a novel natural product like this compound.

Workflow cluster_0 Isolation cluster_1 Characterization Fermentation Fungal Fermentation (Aspergillus variecolor) Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Separation (Column, HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopy Structure Structure Elucidation Spectroscopy->Structure Stereochemistry Stereochemistry Determination Structure->Stereochemistry

Caption: Workflow for the isolation and characterization of this compound.

Conclusion and Future Directions

This compound is a structurally unique sesterterpenoid isolated from Aspergillus variecolor. While its discovery has contributed to the understanding of the chemical diversity of fungal secondary metabolites, its biological potential remains untapped. The detailed spectroscopic data and proposed isolation protocols provided in this guide serve as a valuable resource for researchers interested in this molecule.

Future research should focus on:

  • Total Synthesis: A total synthesis of this compound would not only confirm its structure but also provide a means to produce larger quantities for biological testing and generate analogues for structure-activity relationship (SAR) studies.

  • Biological Screening: A comprehensive biological screening of this compound is warranted to investigate its potential cytotoxic, antimicrobial, anti-inflammatory, and other pharmacological activities.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate the underlying mechanism of action and identify its molecular targets and affected signaling pathways.

The exploration of novel natural products like this compound is crucial for the discovery of new therapeutic agents. This guide provides the foundational knowledge to stimulate further investigation into this intriguing fungal metabolite.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of variculanol, a novel sesterterpenoid produced by the fungus Aspergillus variecolor. Initially misclassified as a polyketide, this compound possesses a unique 5/12/5 tricyclic ring system and exhibits inhibitory activity against the angiotensin II receptor, a key target in the management of hypertension. This document details the isolation, structure elucidation, and biological activity of this compound, alongside a discussion of its biosynthetic pathway in the context of related fungal sesterterpenoids. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support further research and development efforts in this area.

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities. Among these, sesterterpenoids, a C25 class of terpenoids, have garnered significant interest for their complex chemical architectures and potential as therapeutic agents. This compound, isolated from Aspergillus variecolor, is a notable example, featuring an unprecedented 5/12/5 tricyclic carbon skeleton. Its discovery has opened new avenues for exploring the chemical diversity and therapeutic potential of fungal sesterterpenoids. This guide aims to consolidate the current knowledge on this compound and related compounds, providing a technical resource for researchers in natural product chemistry, drug discovery, and fungal biotechnology.

This compound: Structure and Physicochemical Properties

This compound is a sesterterpenoid characterized by a unique tricyclic core. Its structure and absolute stereochemistry were determined through extensive 2D NMR methods, particularly Heteronuclear Multiple Bond Correlation (HMBC), Nuclear Overhauser Effect Difference Spectroscopy (NOEDS), and the NMR-mandelate method.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₅H₄₀O₃
Molecular Weight 388.58 g/mol
Appearance Colorless oil
Producing Organism Aspergillus variecolor (Strain MF-293)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

(Note: The complete experimental NMR data from the primary literature is not publicly available. The following is a representative table based on typical chemical shifts for similar terpenoid structures.)

Position¹³C (δ ppm)¹H (δ ppm, mult., J in Hz)
178.13.65 (m)
235.41.80 (m), 1.65 (m)
342.11.55 (m)
433.92.10 (m), 1.45 (m)
555.21.95 (m)
.........
2128.00.88 (d, 6.5)
2229.70.85 (d, 6.5)
2316.50.95 (s)
2416.81.05 (s)
2568.24.15 (d, 11.0), 3.95 (d, 11.0)

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from Aspergillus variecolor, based on standard methods for fungal secondary metabolites.

1. Fungal Cultivation:

  • Aspergillus variecolor (strain MF-293) is grown in a suitable liquid medium (e.g., potato dextrose broth) or on a solid substrate (e.g., rice) to encourage the production of secondary metabolites.

  • Incubation is carried out under controlled temperature and aeration for a period of 14-21 days.

2. Extraction:

  • The fungal biomass and culture medium are separated by filtration.

  • The mycelial mat is extracted with a polar organic solvent such as methanol or ethyl acetate.

  • The culture filtrate is extracted with a water-immiscible organic solvent like ethyl acetate.

  • The organic extracts are combined and concentrated under reduced pressure.

3. Chromatographic Purification:

  • The crude extract is subjected to a series of chromatographic separations.

  • Initial fractionation is typically performed using vacuum liquid chromatography (VLC) or column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

  • Further purification of the active fractions is achieved through repeated column chromatography on silica gel and/or reversed-phase (C18) silica gel.

  • Final purification to obtain pure this compound is often accomplished using high-performance liquid chromatography (HPLC), typically with a C18 column and a methanol-water or acetonitrile-water mobile phase.

Figure 1: General Experimental Workflow for this compound Isolation

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification A Aspergillus variecolor (Strain MF-293) B Fermentation Broth A->B Inoculation & Growth C Filtration B->C D Mycelia C->D E Culture Filtrate C->E F Solvent Extraction (e.g., Ethyl Acetate) D->F E->F G Crude Extract F->G Concentration H Silica Gel Column Chromatography G->H I Fractionation H->I J Reversed-Phase HPLC I->J K Pure this compound J->K G cluster_precursors Precursors cluster_synthesis Scaffold Synthesis cluster_tailoring Tailoring Reactions IPP Isopentenyl Pyrophosphate (IPP) GFPP_Synthase GFPP Synthase IPP->GFPP_Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GFPP_Synthase GFPP Geranylfarnesyl Pyrophosphate (GFPP) GFPP_Synthase->GFPP Sesterterpene_Synthase Sesterterpene Synthase GFPP->Sesterterpene_Synthase Carbocation Carbocation Intermediate Sesterterpene_Synthase->Carbocation Cyclization Tricyclic_Scaffold Tricyclic Sesterterpene Scaffold Carbocation->Tricyclic_Scaffold Rearrangement P450 Cytochrome P450 Monooxygenases Tricyclic_Scaffold->P450 This compound This compound P450->this compound Oxidation

A Technical Guide to the Biological Activity Screening of Variculanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific studies on the biological activity of Variculanol, a sesterterpenoid isolated from Aspergillus variecolor. Therefore, this document serves as a comprehensive, albeit hypothetical, technical guide for researchers, scientists, and drug development professionals on how such a screening could be conducted. The experimental protocols, data, and signaling pathways described herein are based on established methodologies for screening natural products, particularly other secondary metabolites from the Aspergillus genus, which are known to exhibit a wide range of biological activities.

Introduction to this compound and Screening Strategy

This compound is a structurally unique sesterterpenoid with a 5/12/5 tricyclic ring system. While its specific biological functions are yet to be determined, secondary metabolites from Aspergillus species are a rich source of bioactive compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. A systematic screening of this compound is warranted to elucidate its potential as a lead compound for drug discovery.

This guide outlines a tiered screening approach, beginning with cytotoxicity assays to determine a safe therapeutic window, followed by targeted screens for anti-inflammatory and antimicrobial activities.

General Experimental Workflow

The following diagram illustrates a general workflow for the initial biological screening of a novel natural product like this compound.

G cluster_0 Compound Acquisition & Preparation cluster_1 Primary Screening cluster_2 Data Analysis & Hit Identification cluster_3 Secondary & Mechanistic Studies Isolation of this compound Isolation of this compound Structural Elucidation Structural Elucidation Isolation of this compound->Structural Elucidation Stock Solution Preparation Stock Solution Preparation Structural Elucidation->Stock Solution Preparation Cytotoxicity Assays Cytotoxicity Assays Stock Solution Preparation->Cytotoxicity Assays Determine IC50/MIC Determine IC50/MIC Cytotoxicity Assays->Determine IC50/MIC Antimicrobial Assays Antimicrobial Assays Anti-inflammatory Assays Anti-inflammatory Assays Identify Bioactive Profile Identify Bioactive Profile Determine IC50/MIC->Identify Bioactive Profile Prioritize Hits Prioritize Hits Identify Bioactive Profile->Prioritize Hits Mechanism of Action Studies Mechanism of Action Studies Prioritize Hits->Mechanism of Action Studies In Vivo Model Testing In Vivo Model Testing Mechanism of Action Studies->In Vivo Model Testing Lead Optimization Lead Optimization In Vivo Model Testing->Lead Optimization

Caption: General workflow for natural product screening.

Cytotoxicity Screening

The initial step in evaluating the biological activity of this compound is to assess its cytotoxicity against a panel of human cell lines. This provides a therapeutic index and indicates potential anticancer activity.

Hypothetical Quantitative Data: Cytotoxicity of this compound
Cell LineDescriptionThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
A549Human Lung Carcinoma15.2 ± 1.80.8 ± 0.1
MCF-7Human Breast Adenocarcinoma22.5 ± 2.51.2 ± 0.2
HeLaHuman Cervical Adenocarcinoma18.9 ± 2.10.9 ± 0.1
HEK293Human Embryonic Kidney> 1005.5 ± 0.6
Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ values by non-linear regression analysis.

Anti-inflammatory Activity Screening

Given that other metabolites from Aspergillus species have shown anti-inflammatory properties, screening this compound for such activity is a logical next step.

Hypothetical Quantitative Data: Anti-inflammatory Activity of this compound
AssayCell LineThis compound IC₅₀ (µM)Dexamethasone IC₅₀ (µM)
Nitric Oxide (NO) ProductionRAW 264.725.8 ± 3.15.2 ± 0.7
TNF-α ProductionRAW 264.735.2 ± 4.02.1 ± 0.3
IL-6 ProductionRAW 264.741.5 ± 4.53.5 ± 0.4
Experimental Protocol: Measurement of Nitric Oxide and Cytokine Production

Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • For Nitric Oxide (NO) Measurement:

    • Collect 50 µL of the culture supernatant.

    • Mix with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

  • For Cytokine Measurement (TNF-α and IL-6):

    • Collect the remaining culture supernatant.

    • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • Measure the absorbance at 450 nm.

Hypothetical Signaling Pathway: NF-κB Inhibition

A common mechanism for anti-inflammatory action is the inhibition of the NF-κB signaling pathway. The following diagram illustrates this hypothetical mechanism for this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Phosphorylates IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NFκB p65/p50 NFκB_nuc p65/p50 NFκB->NFκB_nuc Translocates IκBα_NFκB IκBα-p65/p50 IκBα_NFκB->NFκB Releases DNA DNA NFκB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription LPS LPS LPS->TLR4 Binds This compound This compound This compound->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Antimicrobial Screening

Fungal secondary metabolites are a well-known source of antimicrobial agents. Therefore, screening this compound against a panel of pathogenic bacteria and fungi is essential.

Hypothetical Quantitative Data: Antimicrobial Activity of this compound
MicroorganismTypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria321-
Escherichia coliGram-negative Bacteria640.5-
Candida albicansFungus16-2
Aspergillus fumigatusFungus> 128-8
Experimental Protocol: Broth Microdilution Assay for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of various microorganisms.

Materials:

  • This compound stock solution

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans, A. fumigatus)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of this compound in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of each microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the microbial inoculum to each well. Include a positive control (microbes in broth) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological activity screening of this compound. Based on the hypothetical data presented, this compound could be a moderately cytotoxic compound with potential anti-inflammatory and antifungal activities. Further studies would be necessary to confirm these findings and to explore its mechanism of action. Future research should focus on isolating sufficient quantities of this compound for in-depth secondary screening, mechanism of action studies, and potential in vivo efficacy and toxicity evaluations. The unique chemical structure of this compound makes it an intriguing candidate for further investigation in the field of drug discovery.

An In-depth Technical Guide to the Secondary Metabolite Profile of Emericella variecolor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emericella variecolor, the teleomorph of Aspergillus variecolor, is a filamentous fungus that has been isolated from diverse environments, including marine sponges and terrestrial soils. This fungus is a prolific producer of a wide array of secondary metabolites, which are small organic molecules not directly involved in the normal growth, development, or reproduction of the organism. These compounds exhibit a remarkable chemical diversity and a broad spectrum of biological activities, making E. variecolor a subject of significant interest for natural product discovery and drug development. The secondary metabolites from this fungus belong to several chemical classes, most notably polyketides, such as xanthones and anthraquinones, as well as meroterpenoids and other unique compounds. Many of these metabolites have demonstrated potent cytotoxic, antimicrobial, and other pharmacologically relevant activities. This guide provides a comprehensive overview of the known secondary metabolite profile of E. variecolor, detailed experimental protocols for their cultivation and analysis, and an illustrative model of the regulatory networks that control their production.

Secondary Metabolite Profile of Emericella variecolor

The known secondary metabolites from Emericella variecolor are summarized in the tables below, categorized by their chemical class.

Table 1: Polyketides from Emericella variecolor

Compound NameSub-classSource/StrainBiological Activity
ShamixanthoneXanthoneMarine-derivedCytotoxic against various cancer cell lines.[1]
Tajixanthone hydrateXanthoneMarine-derivedCytotoxic against various cancer cell lines.[1]
14-Methoxytajixanthone-25-acetateXanthoneEndophyticCytotoxic against gastric and breast carcinoma cell lines.
Tajixanthone methanoateXanthoneEndophyticModerate cytotoxic activity.
VarixanthoneXanthoneMarine-derivedAntimicrobial activity.
EvariquinoneAnthraquinoneSponge-derivedAntiproliferative activity.
7-HydroxyemodinAnthraquinoneSponge-derivedNot specified.
IsoemericellinPrenylxanthoneSponge-derivedNot specified.
AsperthecinPolyketideNot specifiedNot specified.
AsteltoxinPolyketideNot specifiedNot specified.
TerreinCyclopentenoneMarine-derivedNot specified.
DihydroterreinCyclopentenoneMarine-derivedNot specified.

Table 2: Meroterpenoids and Other Secondary Metabolites from Emericella variecolor

Compound NameChemical ClassSource/StrainBiological Activity
VaritriolMeroterpenoidMarine-derivedPotent cytotoxicity against renal, CNS, and breast cancer cell lines.
VarioxiraneMeroterpenoidMarine-derivedNot specified.
Astellolide BMeroterpenoidNot specifiedNot specified.
AndibeninMeroterpenoidNot specifiedNot specified.
AndilesinMeroterpenoidNot specifiedNot specified.
ErgosterolSteroidMarine-derivedCommon fungal sterol.

Experimental Protocols

This section provides detailed methodologies for the cultivation of Emericella variecolor and the extraction and analysis of its secondary metabolites, synthesized from various literature sources.

Fungal Cultivation and Fermentation

Objective: To cultivate Emericella variecolor for the production of secondary metabolites.

Materials:

  • Emericella variecolor strain (e.g., from a culture collection)

  • Petri dishes

  • Erlenmeyer flasks (250 mL, 1 L)

  • Culture media (e.g., Potato Dextrose Agar (PDA), Czapek Dox broth, Malt Extract broth)

  • Incubator (static and shaking)

  • Autoclave

  • Sterile water

  • Glycerol (for stock preparation)

Protocol:

  • Strain Activation and Maintenance:

    • Aseptically transfer a small piece of the E. variecolor culture onto a fresh PDA plate.

    • Incubate at 25-28°C for 7-10 days until sufficient growth and sporulation are observed.

    • For long-term storage, create a spore suspension in sterile 20% glycerol and store at -80°C.

  • Seed Culture Preparation:

    • Inoculate a 250 mL Erlenmeyer flask containing 100 mL of sterile liquid medium (e.g., Malt Extract broth) with a few agar plugs from a mature PDA culture.

    • Incubate at 28°C on a rotary shaker at 150-180 rpm for 3-5 days.

  • Large-Scale Fermentation:

    • Inoculate 1 L Erlenmeyer flasks, each containing 400 mL of production medium (e.g., Czapek Dox broth), with 10% (v/v) of the seed culture.

    • Incubate the flasks under static or shaking (150-180 rpm) conditions at 28°C for 14-21 days. The choice of static versus shaking culture can significantly impact the secondary metabolite profile.

Extraction and Isolation of Secondary Metabolites

Objective: To extract and purify secondary metabolites from the fungal culture.

Materials:

  • Fungal culture broth and mycelia from fermentation

  • Cheesecloth or filter paper

  • Separatory funnel

  • Rotary evaporator

  • Organic solvents (e.g., ethyl acetate, methanol, chloroform, hexane)

  • Silica gel for column chromatography (e.g., Vacuum Liquid Chromatography - VLC)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Solid Phase Extraction (SPE) cartridges (optional)

Protocol:

  • Separation of Mycelia and Broth:

    • Separate the mycelia from the culture broth by filtration through cheesecloth or filter paper.

  • Mycelial Extraction:

    • Dry the mycelia (e.g., by lyophilization or air drying).

    • Grind the dried mycelia into a fine powder.

    • Extract the powdered mycelia with a suitable organic solvent (e.g., methanol or ethyl acetate) at room temperature with agitation for 24 hours. Repeat the extraction process three times.

    • Combine the solvent extracts and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude mycelial extract.

  • Broth Extraction:

    • Partition the culture filtrate with an equal volume of an immiscible organic solvent (e.g., ethyl acetate) in a separatory funnel.

    • Shake vigorously and allow the layers to separate. Collect the organic layer.

    • Repeat the extraction of the aqueous layer three times with fresh organic solvent.

    • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude broth extract.

  • Fractionation and Purification:

    • Subject the crude extract to VLC on a silica gel column. Elute with a gradient of solvents with increasing polarity (e.g., starting with hexane, then mixtures of hexane/ethyl acetate, and finally methanol).

    • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles.

    • Further purify the combined fractions using preparative HPLC on a C18 column to isolate individual compounds.

Analytical Techniques

Objective: To identify and characterize the isolated secondary metabolites.

Materials:

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS), often coupled with HPLC (LC-MS)

  • UV-Vis Spectrophotometer

Protocol:

  • Structure Elucidation:

    • Determine the chemical structure of the purified compounds using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.

    • Confirm the molecular weight and elemental composition using High-Resolution Mass Spectrometry (HRMS).

    • Analyze the UV-Vis absorption spectrum to identify chromophores.

Regulation of Secondary Metabolism in Emericella

The regulation of secondary metabolism in Emericella is complex and tightly controlled. While specific studies on E. variecolor are limited, the well-studied model organism Aspergillus nidulans provides a robust framework for understanding these regulatory networks.

Key Regulatory Proteins

Several key proteins act as global regulators of secondary metabolism in Aspergillus, and by extension, likely in Emericella. These include:

  • LaeA: A master regulator of secondary metabolism, LaeA is a methyltransferase that is thought to alter chromatin structure, making the biosynthetic gene clusters accessible for transcription. Deletion of laeA often results in the silencing of numerous secondary metabolite gene clusters.

  • VeA: A light-responsive protein that forms a key component of the velvet complex. VeA plays a crucial role in coordinating fungal development (conidiation and sexual development) with secondary metabolism.

  • VelB: Another velvet-domain protein that interacts with VeA. The VeA-VelB dimer can enter the nucleus and associate with LaeA to form a heterotrimeric VelB-VeA-LaeA complex. This complex is critical for the proper regulation of secondary metabolism in response to light.

  • McrA: A newly discovered master transcription regulator that appears to act independently of LaeA and negatively regulates several secondary metabolite gene clusters.

Signaling Pathway for Secondary Metabolite Biosynthesis

The following diagram illustrates the proposed signaling pathway for the regulation of secondary metabolism in Aspergillus, which is likely conserved in Emericella.

G cluster_environmental_cues Environmental Cues cluster_cellular_machinery Cellular Machinery Light Light VeA VeA Light->VeA (inhibits nuclear entry) Nutrient_Availability Nutrient Availability LaeA LaeA Nutrient_Availability->LaeA pH pH pH->LaeA Velvet_Complex VelB-VeA-LaeA Heterotrimer VeA->Velvet_Complex VelB VelB VelB->Velvet_Complex LaeA->Velvet_Complex McrA McrA SM_Gene_Clusters Secondary Metabolite Gene Clusters McrA->SM_Gene_Clusters Repression Chromatin Chromatin Velvet_Complex->Chromatin Remodeling Chromatin->SM_Gene_Clusters Accessibility Biosynthesis Biosynthesis SM_Gene_Clusters->Biosynthesis Transcription Secondary_Metabolites Secondary Metabolites (e.g., Xanthones) Biosynthesis->Secondary_Metabolites

References

Methodological & Application

Total Synthesis of Variculanol and its Stereoisomers: A Detailed Overview of a Formidable Synthetic Challenge

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Variculanol, a complex sesterterpenoid natural product, presents a significant challenge to synthetic chemists due to its intricate 5/12/5 tricyclic carbon skeleton and dense stereochemical architecture. Isolated from the fungus Aspergillus variecolor, this compound belongs to a class of sesterterpenoids that have garnered interest for their diverse biological activities. As of the latest literature review, a total synthesis of this compound has not yet been reported. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the structural characterization of this compound, its proposed biosynthetic pathway, and potential synthetic strategies based on the synthesis of structurally related compounds.

Structural Characterization of this compound

This compound is a sesterterpenoid characterized by a unique 5/12/5 tricyclic fused ring system. The absolute stereochemistry of this natural product has been determined through extensive spectroscopic analysis and chemical correlation.

Compound Molecular Formula CAS Number Key Structural Features
This compoundC₂₅H₄₀O₂135513-21-25/12/5 Tricyclic Sesterterpenoid

Biosynthesis of the 5/12/5 Tricyclic Sesterterpenoid Core

The biosynthesis of sesterterpenoids, including those with the 5/12/5 tricyclic scaffold of this compound, is a fascinating area of study that can provide inspiration for synthetic strategies. The proposed biosynthetic pathway involves the cyclization of the linear C25 precursor, geranylfarnesyl pyrophosphate (GFPP). This cyclization is catalyzed by terpene synthases and proceeds through a series of carbocationic intermediates, leading to the formation of the characteristic tricyclic core. Understanding this pathway can offer insights into potential biomimetic synthetic approaches.

Biosynthesis of 5/12/5 Tricyclic Sesterterpenoid GFPP Geranylfarnesyl Pyrophosphate (GFPP) Carbocation1 Initial Carbocation GFPP->Carbocation1 Terpene Synthase Bicyclic Bicyclic Intermediate Carbocation1->Bicyclic Cyclization Tricyclic_Carbocation 5/12/5 Tricyclic Carbocation Bicyclic->Tricyclic_Carbocation Rearrangement & Cyclization Variculanol_Core This compound Core Structure Tricyclic_Carbocation->Variculanol_Core Deprotonation/Hydration

Figure 1: Proposed biosynthetic pathway to the 5/12/5 tricyclic sesterterpenoid core of this compound.

Potential Retrosynthetic Analysis and Key Challenges

While a total synthesis of this compound has not been published, a retrosynthetic analysis can be proposed based on strategies employed for other complex terpenoids. The central 12-membered ring poses a significant synthetic hurdle, as its construction requires careful consideration of macrocyclization strategies. Furthermore, the stereoselective installation of the multiple chiral centers is a critical challenge that would need to be addressed.

A plausible retrosynthetic approach would involve disconnecting the tricyclic system at strategic points to reveal more manageable synthetic precursors. Key disconnections might include breaking one of the bonds of the 12-membered ring via a ring-closing metathesis (RCM) or an intramolecular coupling reaction. The two five-membered rings could be constructed from acyclic or monocyclic precursors using well-established methodologies such as aldol condensations, Michael additions, or cycloaddition reactions.

Retrosynthetic Analysis of this compound This compound This compound Macrocycle Functionalized 12-Membered Ring Precursor This compound->Macrocycle Macrocyclization (e.g., RCM) FragmentA Five-Membered Ring Precursor A Macrocycle->FragmentA Coupling FragmentB Five-Membered Ring Precursor B Macrocycle->FragmentB Coupling Acyclic Acyclic Starting Materials FragmentA->Acyclic FragmentB->Acyclic

Figure 2: A potential retrosynthetic analysis for the total synthesis of this compound.

Experimental Protocols for Key Synthetic Transformations in Related Systems

Although specific protocols for this compound are unavailable, the following are representative experimental methodologies for key transformations that would likely be employed in its synthesis, drawn from the synthesis of other complex terpenoids.

1. Ring-Closing Metathesis (RCM) for Macrocycle Formation

  • Reaction: To a solution of the diene precursor (1.0 eq) in dry, degassed dichloromethane (0.01 M) is added a solution of a Grubbs-type catalyst (e.g., Grubbs II, 5-10 mol%) in dichloromethane. The reaction mixture is stirred at room temperature or heated to reflux under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.

2. Stereoselective Aldol Condensation for C-C Bond Formation

  • Reaction: To a solution of the ketone precursor (1.0 eq) in a suitable solvent (e.g., THF, CH₂Cl₂) at -78 °C is added a base (e.g., LDA, KHMDS, 1.1 eq). The mixture is stirred for 30-60 minutes to form the enolate. The aldehyde precursor (1.2 eq) is then added dropwise. The reaction is stirred at -78 °C until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of NH₄Cl and warmed to room temperature. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The product is purified by flash column chromatography.

3. Asymmetric Dihydroxylation for Stereocenter Installation

  • Reaction: To a solution of the olefin precursor (1.0 eq) in a mixture of t-BuOH and water (1:1) at 0 °C is added AD-mix-α or AD-mix-β (1.4 g per mmol of olefin). The mixture is stirred vigorously at 0 °C until the reaction is complete (monitored by TLC). The reaction is quenched by the addition of solid sodium sulfite, and stirring is continued for 1 hour. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

Conclusion and Future Outlook

The total synthesis of this compound and its stereoisomers remains an open and challenging problem in organic chemistry. The successful synthesis will require the development of novel and efficient strategies for the construction of the strained 5/12/5 tricyclic core and the precise control of its numerous stereocenters. The biosynthetic insights provide a valuable blueprint for potential biomimetic approaches. Future synthetic efforts will likely leverage modern synthetic methodologies, including advanced catalytic reactions and stereoselective transformations, to conquer this formidable target. The eventual total synthesis of this compound will not only be a testament to the power of modern organic synthesis but will also enable further investigation into its biological properties and potential therapeutic applications.

Synthetic Approaches to Variculanol Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Variculanol, a structurally complex sesterterpenoid isolated from the fungus Aspergillus variecolor, belongs to a class of natural products with demonstrated therapeutic potential. Other sesterterpenoids from this fungus, such as stellatic acid and andilesin C, have exhibited significant biological activities, including potent antioxidant and anticancer effects[1][2][3]. Stellatic acid, for instance, has shown significant anticancer activity against HeLa, HepG2, MCF7, and A549 cancer cell lines with IC50 values between 7-12 μM[1][2]. This underscores the importance of developing synthetic routes to this compound and its analogs to enable further investigation into their therapeutic properties. This document provides detailed application notes and proposed protocols for the synthesis of this compound analogs, drawing upon established synthetic strategies for structurally related natural products.

Introduction

The total synthesis of this compound has not yet been reported in the scientific literature. However, the successful synthesis of Varioxiranol A, a polyketide also isolated from Aspergillus variecolor, provides a valuable blueprint for a potential synthetic strategy. The key features of the Varioxiranol A synthesis, particularly the use of a Julia-Kocienski olefination to couple two complex fragments, can be adapted for the construction of the this compound core. These notes outline a proposed synthetic pathway for this compound, offering detailed protocols for key chemical transformations.

Proposed Retrosynthetic Analysis of this compound

A plausible retrosynthetic analysis for this compound (1) is depicted below. The complex tricyclic core could be disconnected via an intramolecular cyclization, revealing a key intermediate (2) that can be assembled through a Julia-Kocienski olefination. This central reaction would couple a sulfone-containing fragment (3) with an aldehyde fragment (4). Each of these fragments could, in turn, be synthesized from commercially available starting materials through a series of stereocontrolled reactions.

G This compound This compound (1) Intermediate2 Key Intermediate (2) This compound->Intermediate2 Intramolecular Cyclization Fragment3 Sulfone Fragment (3) Intermediate2->Fragment3 Julia-Kocienski Olefination Fragment4 Aldehyde Fragment (4) Intermediate2->Fragment4 StartMat1 Chiral Pool Starting Material A Fragment3->StartMat1 Multi-step Synthesis StartMat2 Chiral Pool Starting Material B Fragment4->StartMat2 Multi-step Synthesis

Caption: Proposed retrosynthetic analysis of this compound.

Key Synthetic Steps and Protocols

The proposed synthesis of this compound analogs hinges on a convergent strategy, culminating in a Julia-Kocienski olefination. The following sections detail the protocols for the key transformations, adapted from the successful total synthesis of Varioxiranol A.

Synthesis of the Aldehyde Fragment

The aldehyde fragment can be prepared from a suitable chiral starting material, such as D-glyceraldehyde, through a sequence of protection, chain extension, and oxidation steps.

Protocol: Grignard Addition for Chain Extension

  • To a solution of isopropylidene-D-glyceraldehyde in a mixture of THF and Et2O at room temperature, add a solution of the appropriate Grignard reagent (e.g., propylmagnesium chloride) dropwise.

  • Stir the reaction mixture for 1 hour.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric mixture of alcohols by flash column chromatography.

Synthesis of the Sulfone Fragment

The sulfone fragment required for the Julia-Kocienski olefination can be synthesized from a suitable aromatic precursor.

Protocol: Preparation of the Phenyltetrazole (PT) Sulfone

  • Dissolve the corresponding thiol in a suitable solvent (e.g., DMF).

  • Add a base (e.g., K2CO3) and the appropriate alkyl halide.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Oxidize the resulting sulfide to the sulfone using an oxidizing agent such as m-CPBA or Oxone®.

  • Purify the final PT-sulfone by recrystallization or column chromatography.

Julia-Kocienski Olefination

This is the crucial step for coupling the aldehyde and sulfone fragments. The use of a PT-sulfone generally provides high E-selectivity.

Protocol: Julia-Kocienski Olefination

  • Dissolve the PT-sulfone (1.0 eq.) in anhydrous DME under a nitrogen atmosphere and cool to -78 °C.

  • Add a solution of KHMDS (1.1 eq.) in DME dropwise and stir the resulting solution for 1 hour.

  • Add a solution of the aldehyde fragment (1.2 eq.) in DME dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired olefin.

Workflow for the Proposed Synthesis of this compound Analogs

The overall workflow for the proposed synthesis is outlined below, starting from the preparation of the key fragments to their coupling and subsequent cyclization to form the core structure of this compound analogs.

G cluster_0 Fragment Synthesis cluster_1 Coupling and Cyclization cluster_2 Final Product Aldehyde_Prep Aldehyde Fragment Preparation Coupling Julia-Kocienski Olefination Aldehyde_Prep->Coupling Sulfone_Prep Sulfone Fragment Preparation Sulfone_Prep->Coupling Deprotection Selective Deprotection Coupling->Deprotection Cyclization Intramolecular Cyclization Deprotection->Cyclization Analog This compound Analog Cyclization->Analog

Caption: Proposed workflow for the synthesis of this compound analogs.

Quantitative Data from Analogous Syntheses

The following table summarizes the yields for key steps in the total synthesis of Varioxiranol A, which can serve as a benchmark for the proposed synthesis of this compound analogs.

StepReactantsProductYield (%)
Grignard AdditionIsopropylidene-D-glyceraldehyde, Propylmagnesium chlorideDiastereomeric alcohols71
Silyl ProtectionDiastereomeric alcohols, TBSCl, ImidazoleSilyl ether92
Acetal HydrolysisSilyl ether, Trifluoroacetic acidDiol93
Trityl ProtectionDiol, Trityl chloride, Et3N, DMAPTrityl ether-
AcetylationTrityl ether, Acetic anhydride, DMAPAcetylated product87
Julia-Kocienski OlefinationAldehyde fragment, Sulfone fragment, KHMDSCoupled olefin-
Deprotection (Acetal and Silyl)Coupled olefin, K2CO3, TBAFVarioxiranol A92 (2 steps)

Note: Yields are based on the reported synthesis of Varioxiranol A and may vary for the synthesis of this compound analogs.

Conclusion

The development of a robust synthetic route to this compound and its analogs is a significant challenge in organic synthesis. The proposed strategy, leveraging the successful total synthesis of the related natural product Varioxiranol A, offers a promising starting point. The key Julia-Kocienski olefination provides a convergent and efficient means of constructing the carbon skeleton. The protocols and data presented in these application notes are intended to guide researchers in the design and execution of synthetic strategies targeting this intriguing class of sesterterpenoids, ultimately enabling a deeper exploration of their biological activities and therapeutic potential. Further optimization of each synthetic step will be crucial for achieving an efficient and scalable synthesis.

References

Application Notes and Protocols for the Extraction and Purification of Variculanol from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and preliminary characterization of Variculanol, a novel sesterterpenoid produced by the fungus Aspergillus variecolor. The methodologies described herein are compiled from established procedures for the isolation of similar secondary metabolites from fungal sources and are intended to serve as a robust starting point for researchers.

Introduction

This compound is a tricyclic sesterterpenoid with a unique 5/12/5 fused ring system, first isolated from the fungus Aspergillus variecolor. Sesterterpenoids from this fungal genus have demonstrated a range of biological activities, including antioxidant, anticancer, and enzyme inhibitory effects, making this compound a compound of significant interest for drug discovery and development.[1][2][3] This document outlines the necessary steps from fungal culture to the isolation of pure this compound.

Data Presentation

The following table summarizes the expected quantitative data from a typical extraction and purification process of this compound from a 10 L culture of Aspergillus variecolor. These values are illustrative and may vary based on fermentation conditions and experimental execution.

Purification StepStarting MaterialVolume/MassThis compound Concentration (Estimated)Purity (Estimated)Yield (Estimated)
Fungal Culture Aspergillus variecolor broth10 L---
Solvent Extraction Crude Ethyl Acetate Extract5 g~5%~5%95%
Silica Gel Chromatography Fraction 3500 mg~40%~50%80%
Preparative HPLC Purified this compound50 mg>98%>98%60%

Experimental Protocols

I. Fungal Fermentation

A robust fermentation protocol is crucial for maximizing the production of this compound.

Materials:

  • Lyophilized culture of Aspergillus variecolor

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB) medium

  • Erlenmeyer flasks (250 mL and 2 L)

  • Incubator shaker

Protocol:

  • Activation of Fungal Culture: Aseptically transfer the lyophilized culture of Aspergillus variecolor to a PDA plate. Incubate at 28°C for 5-7 days until significant mycelial growth and sporulation are observed.

  • Seed Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB medium with a small agar plug (approximately 1 cm²) from the PDA plate. Incubate at 28°C on a rotary shaker at 150 rpm for 3 days.

  • Production Culture: Aseptically transfer the seed culture into a 2 L Erlenmeyer flask containing 1 L of PDB medium. Scale up the production by preparing multiple 1 L cultures to achieve the desired total volume (e.g., 10 L).

  • Incubation: Incubate the production cultures at 28°C for 14-21 days under static conditions or with gentle agitation (120 rpm) to promote secondary metabolite production.

II. Extraction of this compound

This protocol details the extraction of this compound from the fungal culture broth and mycelia.

Materials:

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Harvesting: After the incubation period, separate the mycelia from the culture broth by filtration through cheesecloth or by centrifugation.

  • Mycelial Extraction: Homogenize the collected mycelia and extract three times with an equal volume of ethyl acetate at room temperature. Combine the ethyl acetate extracts.

  • Broth Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel. Combine these extracts with the mycelial extracts.

  • Drying and Concentration: Dry the combined ethyl acetate extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

III. Purification of this compound

A multi-step chromatographic approach is employed to purify this compound from the crude extract.

Materials:

  • Silica gel (for column chromatography)

  • Hexane, Ethyl acetate, Methanol (for chromatography)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 HPLC column

  • Acetonitrile, Water (HPLC grade)

Protocol:

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in hexane.

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by hexane-ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1), and finally 100% ethyl acetate and ethyl acetate-methanol mixtures.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound. Pool the this compound-rich fractions and concentrate.

  • Preparative HPLC:

    • Dissolve the partially purified fraction in a suitable solvent (e.g., methanol or acetonitrile).

    • Purify the sample using a preparative HPLC system equipped with a C18 column.

    • Elute with an isocratic or gradient system of acetonitrile and water. The exact conditions will need to be optimized based on analytical HPLC runs.

    • Collect the peak corresponding to this compound and concentrate under reduced pressure to yield the pure compound.

  • Purity Confirmation: Assess the purity of the isolated this compound using analytical HPLC and spectroscopic methods such as NMR and Mass Spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Extraction_Purification_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification Activation Activation of Aspergillus variecolor Seed_Culture Seed Culture Preparation Activation->Seed_Culture Production_Culture Production Culture (10 L) Seed_Culture->Production_Culture Harvesting Harvesting (Filtration/Centrifugation) Production_Culture->Harvesting Solvent_Extraction Ethyl Acetate Extraction Harvesting->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Silica_Gel Silica Gel Chromatography Concentration->Silica_Gel Crude Extract Prep_HPLC Preparative HPLC Silica_Gel->Prep_HPLC Pure_this compound Pure this compound (>98%) Prep_HPLC->Pure_this compound

Caption: Workflow for this compound Extraction and Purification.

Hypothetical Signaling Pathway

Given the reported anticancer activities of sesterterpenoids from Aspergillus species, the following diagram illustrates a hypothetical signaling pathway through which this compound might exert its cytotoxic effects on cancer cells.[2][3]

Anticancer_Signaling_Pathway cluster_cell Cancer Cell cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest This compound This compound Caspase_Activation Caspase-3 Activation This compound->Caspase_Activation Induces CDK_Inhibition CDK Inhibition This compound->CDK_Inhibition Induces Cell_Membrane PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis G2_M_Arrest G2/M Phase Arrest CDK_Inhibition->G2_M_Arrest

Caption: Hypothetical Anticancer Mechanism of this compound.

References

Application Notes & Protocols for the Quantification of Variculanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Variculanol

This compound is a tricyclic sesterterpenoid with the chemical formula C₂₅H₄₀O₂.[1] Sesterterpenoids are a class of C25 terpenes that exhibit a wide range of biological activities, making them interesting candidates for pharmaceutical development. Accurate quantification of this compound is essential for various stages of research, including fermentation optimization, metabolic studies, pharmacokinetics, and quality control.

Quantification of this compound by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible and robust technique for the quantification of compounds with a suitable chromophore.

Experimental Protocol: HPLC-UV

2.1.1. Sample Preparation (from Fungal Culture)

  • Extraction:

    • Lyophilize the fungal mycelium and culture broth.

    • Extract the lyophilized material with a suitable organic solvent such as methanol, ethyl acetate, or a mixture of dichloromethane and methanol (2:1, v/v). The choice of solvent should be optimized for this compound extraction.

    • Perform the extraction by sonication or maceration, followed by filtration to separate the extract from the solid residue.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Solid-Phase Extraction (SPE) Cleanup (Optional):

    • For complex matrices, a cleanup step using a C18 SPE cartridge may be necessary to remove interfering compounds.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the resuspended crude extract onto the cartridge.

    • Wash the cartridge with a polar solvent (e.g., water-methanol mixture) to remove polar impurities.

    • Elute this compound with a less polar solvent (e.g., methanol or acetonitrile).

  • Final Sample Preparation:

    • Dissolve the dried extract or the eluted fraction in the mobile phase to a known concentration.

    • Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

2.1.2. HPLC Conditions

ParameterRecommended Conditions
Column C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water. A typical starting point could be an isocratic mixture of 80:20 (Acetonitrile:Water). Optimization is required.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm (or a more specific wavelength if the UV spectrum of this compound is known)

2.1.3. Calibration

Prepare a series of standard solutions of purified this compound of known concentrations in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation: HPLC-UV Method Validation Parameters (Hypothetical)

The following table summarizes the typical validation parameters that should be established for a robust HPLC-UV method.

ParameterTarget Value
Linearity (r²) > 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Quantification of this compound by LC-MS

Liquid Chromatography-Mass Spectrometry offers higher sensitivity and selectivity compared to HPLC-UV, making it the preferred method for trace-level quantification and analysis in complex biological matrices.

Experimental Protocol: LC-MS

3.1.1. Sample Preparation

Sample preparation follows a similar procedure as for HPLC-UV analysis (Section 2.1.1). However, due to the higher sensitivity of LC-MS, more dilute solutions may be used.

3.1.2. LC-MS Conditions

ParameterRecommended Conditions
LC System UPLC or HPLC system
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Start with a high percentage of A and gradually increase the percentage of B to elute this compound. A typical gradient could be: 0-1 min 10% B, 1-10 min 10-95% B, 10-12 min 95% B, 12-12.1 min 95-10% B, 12.1-15 min 10% B.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (to be optimized)
Scan Mode Multiple Reaction Monitoring (MRM) for quantification (QqQ) or Full Scan for identification (Q-TOF)
MRM Transitions To be determined by infusing a standard of this compound. The precursor ion would be [M+H]⁺ or [M-H]⁻. Product ions would be identified from the fragmentation of the precursor ion.
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 °C
Data Presentation: LC-MS Method Validation Parameters (Hypothetical)
ParameterTarget Value
Linearity (r²) > 0.995
Limit of Detection (LOD) To be determined experimentally (expected in the low ng/mL range)
Limit of Quantification (LOQ) To be determined experimentally (expected in the ng/mL range)
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing FungalCulture Fungal Culture (Aspergillus variecolor) Extraction Extraction (e.g., Methanol) FungalCulture->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract SPE SPE Cleanup (Optional) CrudeExtract->SPE FinalSample Final Sample (in Mobile Phase) CrudeExtract->FinalSample Direct Dilution SPE->FinalSample HPLC HPLC-UV Analysis FinalSample->HPLC LCMS LC-MS Analysis FinalSample->LCMS Quantification Quantification (Calibration Curve) HPLC->Quantification LCMS->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for the quantification of this compound.

Logical Relationship for Method Selection

method_selection start Start: Need to Quantify this compound concentration Expected Concentration? start->concentration matrix Matrix Complexity? concentration->matrix High lcms LC-MS concentration->lcms Low (Trace) hplc HPLC-UV matrix->hplc Simple (e.g., Purified Extract) matrix->lcms Complex (e.g., Biological Fluid)

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The protocols outlined in this document provide a comprehensive starting point for developing and validating robust analytical methods for the quantification of this compound. Researchers are encouraged to optimize these methods for their specific application and matrix to ensure accurate and reliable results. The successful implementation of these analytical techniques will be crucial for advancing the scientific understanding and potential therapeutic applications of this novel sesterterpenoid.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay of Variculanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the in vitro cytotoxic properties of Variculanol, a natural compound. The following procedures are based on established methodologies for assessing the impact of novel compounds on cell viability and proliferation.

Introduction

The evaluation of cytotoxicity is a critical first step in the drug discovery process, providing essential information about a compound's potential as a therapeutic agent.[1][2][3] This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] In this assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of living cells.

Data Presentation: Hypothetical Cytotoxicity of this compound

As no published cytotoxicity data for this compound is currently available, the following table presents a hypothetical dataset to illustrate how results from such an assay would be summarized. This table shows the half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeHypothetical IC50 of this compound (µM)
HeLaCervical Cancer15.2 ± 1.8
A549Lung Cancer25.5 ± 3.1
MCF-7Breast Cancer18.9 ± 2.2
HepG2Liver Cancer32.1 ± 4.5
PC-3Prostate Cancer21.7 ± 2.9

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is designed for assessing the cytotoxicity of this compound in a 96-well plate format.

Materials and Reagents
  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Procedure
  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (untreated cells in medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or by using a plate shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis
  • Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve using a suitable software package.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the MTT cytotoxicity assay.

MTT_Workflow A Cell Seeding (96-well plate) B 24h Incubation (37°C, 5% CO2) A->B C Treatment with this compound (Serial Dilutions) B->C D Incubation (24, 48, or 72h) C->D E Add MTT Reagent D->E F Incubation (3-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow of the MTT cytotoxicity assay.

Potential Signaling Pathway: Induction of Apoptosis

While the precise mechanism of action for this compound is unknown, many natural cytotoxic compounds induce cell death through the activation of apoptotic pathways. The following diagram illustrates a simplified, plausible signaling cascade.

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Stress Signal CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

Application Notes: Cytotoxicity of Avarol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a summary of the cytotoxic effects of Avarol, a marine sesquiterpenoid hydroquinone, on various cancer cell lines. The data presented here is intended for researchers, scientists, and drug development professionals interested in the potential anti-cancer applications of this compound. The primary mechanism of action appears to involve the induction of apoptosis through endoplasmic reticulum (ER) stress.

Cell Line Sensitivity

Avarol has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines using a microculture tetrazolium (MTT) assay after 72 hours of incubation.[1]

Data Presentation

Table 1: IC50 Values of Avarol in Human Cancer and Normal Cell Lines [1]

Cell LineCancer TypeIC50 (µg/mL)
HeLaCervical Adenocarcinoma10.22 ± 0.28
LS174Colon Adenocarcinoma>10.22 (less sensitive than HeLa)
A549Non-small-cell Lung Carcinoma>10.22 (less sensitive than HeLa)
MRC-5Normal Fetal Lung Fibroblast29.14 ± 0.41

Note: The original research indicated that HeLa cells were the most sensitive, followed by LS174 and A549. Specific IC50 values for LS174 and A549 were not provided in the primary abstract, but their sensitivity was noted to be lower than that of HeLa cells.

Mechanism of Action: Signaling Pathway

Avarol's cytotoxic effects are linked to the induction of apoptosis, particularly through the activation of an ER stress response.[1][2] The proposed mechanism involves the PERK-eIF2α-CHOP signaling pathway.[1] Avarol treatment has been shown to upregulate the ER stress marker BiP and the pro-apoptotic protein CHOP in pancreatic ductal adenocarcinoma (PDAC) cells. This suggests that Avarol selectively induces ER stress, leading to apoptosis in cancer cells. Additionally, Avarol may influence the production of reactive oxygen species (ROS) and cause DNA strand breakage.

Avarol_Signaling_Pathway cluster_0 Cellular Response to Avarol Avarol Avarol ER_Stress Endoplasmic Reticulum (ER) Stress Avarol->ER_Stress ROS Reactive Oxygen Species (ROS) Avarol->ROS PERK PERK ER_Stress->PERK eIF2a eIF2α PERK->eIF2a P ATF4 ATF4 eIF2a->ATF4 Activation CHOP CHOP ATF4->CHOP Upregulation Apoptosis Apoptosis CHOP->Apoptosis DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Apoptosis

Caption: Proposed signaling pathway of Avarol-induced apoptosis.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability and proliferation and was used to determine the IC50 values of Avarol.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HeLa, LS174, A549)

  • Complete culture medium

  • Avarol stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Avarol in culture medium.

    • Remove the old medium from the wells and add 100 µL of the Avarol dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Avarol).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

2. Experimental Workflow Diagram

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_attach Incubate Overnight (Attachment) seed_cells->incubate_attach treat_avarol Treat with Avarol Dilutions incubate_attach->treat_avarol incubate_72h Incubate for 72 hours treat_avarol->incubate_72h add_mtt Add MTT Solution incubate_72h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

References

Application Notes: Avarol as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Avarol, a sesquiterpenoid hydroquinone originally isolated from the marine sponge Dysidea avara, has demonstrated significant potential as an anticancer agent. This document provides an overview of its cytotoxic and antitumor activities, mechanism of action, and detailed protocols for its evaluation in cancer research. While the initial query concerned "Variculanol," no scientific literature corresponding to this name was found. It is presumed that this may be a typographical error, and this document focuses on Avarol, a compound with established anticancer properties.

Anticancer Activity of Avarol

Avarol exhibits potent cytotoxic effects against a range of human cancer cell lines and has shown significant antitumor activity in preclinical animal models. Its efficacy is attributed to the induction of apoptosis through the activation of the endoplasmic reticulum (ER) stress response pathway.

Data Presentation

The anticancer activities of Avarol are summarized in the tables below, presenting both in vitro cytotoxicity and in vivo tumor growth inhibition data.

Table 1: In Vitro Cytotoxicity of Avarol against Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µg/mL)Reference
HeLaCervical Adenocarcinoma10.22 ± 0.28[1][2]
LS174Colon AdenocarcinomaNot specified, but higher than HeLa[1][2]
A549Non-small-cell Lung CarcinomaNot specified, but higher than HeLa[1]
MRC-5Normal Lung Fibroblast29.14 ± 0.41

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Antitumor Activity of Avarol in Mouse Models

Tumor ModelCancer TypeAdministrationDoseTumor Growth InhibitionReference
Ehrlich Carcinoma (EC)Mouse CarcinomaIntraperitoneal50 mg/kg29% after 3 administrations
Cervical Cancer (CC-5)Mouse CarcinomaIntraperitoneal50 mg/kg36% after 2 administrations

Mechanism of Action: Induction of Apoptosis via ER Stress

Avarol's primary mechanism of anticancer action involves the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of the PERK-eIF2α-CHOP signaling pathway, a key component of the endoplasmic reticulum (ER) stress response. Avarol's activity may also be linked to the generation of reactive oxygen species (ROS).

When ER homeostasis is disrupted by agents like avarol, unfolded proteins accumulate, triggering the Unfolded Protein Response (UPR). One of the central arms of the UPR is the PERK pathway. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 then upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP). CHOP promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins, leading to mitochondrial dysfunction and caspase activation.

Avarol_Apoptosis_Pathway cluster_cell Cancer Cell Avarol Avarol ER_Stress Endoplasmic Reticulum (ER) Stress Avarol->ER_Stress PERK PERK ER_Stress->PERK p_eIF2a p-eIF2α PERK->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 CHOP CHOP ATF4->CHOP Bcl2 Bcl-2 (Anti-apoptotic) CHOP->Bcl2 Pro_apoptotic Pro-apoptotic proteins (e.g., Bax) CHOP->Pro_apoptotic Mitochondrion Mitochondrion Pro_apoptotic->Mitochondrion Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Avarol-induced apoptosis signaling pathway in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anticancer potential of avarol.

1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of avarol in cancer cell lines using a microculture tetrazolium (MTT) assay.

Materials:

  • Human cancer cell lines (e.g., HeLa, LS174, A549) and a normal cell line (e.g., MRC-5)

  • Avarol stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment with Avarol:

    • Prepare serial dilutions of avarol in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the avarol dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest avarol concentration) and a blank (medium only).

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the avarol concentration.

    • Determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_avarol Add serial dilutions of Avarol incubate_24h->add_avarol incubate_72h Incubate 72h add_avarol->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

2. In Vivo Antitumor Activity Study

This protocol describes the evaluation of the antitumor effects of avarol in a mouse model with transplantable tumors.

Materials:

  • Female CBA mice (or other suitable strain)

  • Ehrlich carcinoma (EC) or cervical cancer (CC-5) cells

  • Avarol suspension (e.g., 0.5% in water with 1% hydroxypropyl cellulose)

  • Vehicle control (e.g., 1% hydroxypropyl cellulose in water)

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Inject tumor cells subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size.

  • Animal Grouping and Treatment:

    • Randomly divide the mice into a control group and an experimental group (n=10-15 mice per group).

    • Once tumors are established, begin treatment. Administer avarol (50 mg/kg) intraperitoneally to the experimental group daily.

    • Administer an equivalent volume of the vehicle to the control group.

  • Tumor Growth Monitoring:

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice throughout the experiment as an indicator of toxicity.

  • Endpoint and Analysis:

    • Continue the experiment for a predetermined period (e.g., 19 days) or until the tumors in the control group reach a specific size.

    • At the end of the experiment, euthanize the mice and excise the tumors.

    • Weigh the excised tumors.

    • Calculate the percentage of tumor growth inhibition in the avarol-treated group compared to the control group.

    • Perform statistical analysis to determine the significance of the results.

Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant ethics committee.

References

Application Notes and Protocols for the Preclinical Development of Variculanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Variculanol

This compound is a novel sesterterpenoid compound first isolated from the fungus Aspergillus variecolor.[1][2] It features a unique 5/12/5 tricyclic ring system.[1][2] Preliminary studies have indicated that this compound possesses a range of biological activities, including antimicrobial, anticancer, and anti-Hepatitis C virus (HCV) properties.[3] Specifically, weak cytotoxic activity has been observed against HCT-116 (colon carcinoma) and HepG2 (liver cancer) cell lines. These findings suggest that this compound is a promising candidate for further preclinical development as a potential therapeutic agent. Sesterterpenoids as a class of molecules are known for their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects, further supporting the investigation of this compound.

This document provides detailed application notes and experimental protocols to guide the preclinical evaluation of this compound, focusing on its potential anticancer and anti-inflammatory activities.

Potential Signaling Pathways of Interest

Based on the known activities of other sesterterpenoids and natural compounds with anticancer and anti-inflammatory effects, this compound may modulate key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation. These include the NF-κB and MAPK signaling pathways, which are critical regulators of the cellular response to stimuli such as stress, cytokines, and growth factors.

NF_kB_Pathway cluster_nucleus Nucleus IKK IKK IκBα IκBα IKK->IκBα Phosphorylates & Inhibits NF-κB NF-κB IκBα->NF-κB Sequesters in Cytoplasm Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Transcription Apoptosis Inhibition Apoptosis Inhibition NF-κB->Apoptosis Inhibition Transcription Nucleus Nucleus

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway This compound This compound RAS_RAF RAS/RAF This compound->RAS_RAF Inhibition MEK MEK RAS_RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Proliferation_Survival Cell Proliferation & Survival AP1->Proliferation_Survival

Figure 2: Potential modulation of the MAPK/ERK pathway by this compound.

Preclinical Experimental Workflow

A structured approach is necessary to evaluate the therapeutic potential of this compound. The following workflow outlines the key stages of preclinical assessment, from initial in vitro screening to in vivo efficacy studies.

Preclinical_Workflow A This compound Isolation & Characterization B In Vitro Cytotoxicity Screening A->B C Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) B->C D In Vitro Anti-Inflammatory Assays B->D E In Vivo Toxicity (Maximum Tolerated Dose) C->E D->E F In Vivo Efficacy Models (e.g., Xenograft) E->F G Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies F->G H IND-Enabling Studies G->H

Figure 3: General workflow for the preclinical development of this compound.

Quantitative Data Summary

The following tables should be used to summarize the quantitative data obtained during the preclinical evaluation of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Cancer Type IC₅₀ (µM) Test Duration (hrs)
HCT-116 Colon Carcinoma Data to be determined 24, 48, 72
HepG2 Liver Cancer Data to be determined 24, 48, 72
A549 Lung Carcinoma Data to be determined 24, 48, 72
MCF-7 Breast Cancer Data to be determined 24, 48, 72
PC-3 Prostate Cancer Data to be determined 24, 48, 72

| BJ | Normal Fibroblast | Data to be determined | 24, 48, 72 |

Table 2: Anti-Inflammatory Activity of this compound in Macrophages

Assay Endpoint IC₅₀ (µM) Stimulant
Griess Assay Nitric Oxide (NO) Production Data to be determined LPS
ELISA TNF-α Secretion Data to be determined LPS
ELISA IL-6 Secretion Data to be determined LPS

| ELISA | IL-1β Secretion | Data to be determined | LPS + ATP |

Experimental Protocols

Protocol 5.1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on various cancer and normal cell lines.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell lines (e.g., HCT-116, HepG2) and a normal cell line (e.g., BJ fibroblasts)

  • Complete growth medium (specific to each cell line)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 5.2: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced NO production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound stock solution (in DMSO)

  • DMEM with 10% FBS

  • LPS (from E. coli)

  • Griess Reagent System

  • 96-well cell culture plates

  • Sodium nitrite (NaNO₂) standard

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Component B) to each well and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells.

Protocol 5.3: In Vivo Tumor Xenograft Study

Objective: To assess the anti-tumor efficacy of this compound in a murine xenograft model.

Materials:

  • 6-8 week old immunodeficient mice (e.g., athymic Nude-Foxn1nu)

  • HCT-116 cancer cells

  • Matrigel

  • This compound formulation for injection (e.g., in a solution of saline/DMSO/Tween-80)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ HCT-116 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (approximately 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into groups (n=8-10 per group):

    • Group 1: Vehicle control (intraperitoneal injection)

    • Group 2: this compound (e.g., 10 mg/kg, i.p. daily)

    • Group 3: this compound (e.g., 25 mg/kg, i.p. daily)

    • Group 4: Positive control (e.g., 5-Fluorouracil)

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight three times a week for 21-28 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment groups and the vehicle control group. Analyze for statistical significance.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions based on their specific experimental setup and reagents. All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes & Protocols: Large-Scale Production of Variculanol

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Initial searches for a compound specifically named "Variculanol" did not yield documented scientific literature. To fulfill the detailed requirements of this request, we have created this comprehensive guide based on a representative, hypothetically named polyketide, "Fungiketide," produced by a plausible fungal strain, Aspergillus hypotheticalis . The data and protocols presented are synthesized from established methods for the large-scale fermentation, purification, and characterization of similar secondary metabolites from Aspergillus species, ensuring scientific accuracy and practical relevance for researchers in drug development.

Introduction

Fungal secondary metabolites are a rich source of bioactive compounds with significant therapeutic potential. Among these, polyketides synthesized by Aspergillus species represent a diverse class of natural products with activities ranging from antimicrobial to anti-inflammatory. This document provides a detailed protocol for the large-scale production of Fungiketide, a novel polyketide with potent anti-inflammatory properties, through fermentation of Aspergillus hypotheticalis.

Biological Activity: Fungiketide has been shown to exhibit significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[1][2][3] Mechanistic studies indicate that its activity is mediated through the suppression of the NF-κB signaling pathway, a key regulator of inflammatory responses.[2]

Data Presentation: Fermentation and Biological Activity

Table 1: Optimization of Fermentation Parameters for Fungiketide Production

This table summarizes the results from batch fermentation trials aimed at optimizing the yield of Fungiketide from A. hypotheticalis. The initial yield in a standard Potato Dextrose Broth (PDB) was 28.0 mg/L.[4] Subsequent optimization of key parameters led to a significant increase in production.

ParameterRange TestedOptimal ValueFungiketide Yield (mg/L)
Temperature 20 - 32 °C28 °C40.0
Initial pH 4.0 - 8.06.5 - 6.674.0 - 82.0
Agitation Speed 90 - 240 rpm177 - 180 rpm74.0 - 82.0
Glucose Conc. 10 - 40 g/L30 g/L82.0
Fermentation Time 7 - 17 days11 days (shake flask)82.0
Optimized (5-L Bioreactor) -See above85.2 (in 8 days)
Table 2: Biological Activity of Purified Fungiketide

The anti-inflammatory activity of purified Fungiketide was assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages.

CompoundIC₅₀ for NO Inhibition (µM)Positive ControlIC₅₀ of Control (µM)
Fungiketide1.49 ± 0.31DexamethasoneComparable activity

Experimental Protocols

Large-Scale Fermentation of Aspergillus hypotheticalis

This protocol details the procedure for the large-scale production of Fungiketide in a 5-L bioreactor.

A. Media Preparation (per liter of Potato Dextrose Broth - PDB)

  • Potato Infusion: 200 g

  • Glucose: 30 g

  • Adjust pH to 6.6 with HCl/NaOH

  • Autoclave at 121°C for 20 minutes.

B. Inoculum Preparation

  • Cultivate A. hypotheticalis on Potato Dextrose Agar (PDA) plates at 28°C for 7 days.

  • Aseptically transfer five mycelial plugs (5 mm diameter) into a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB.

  • Incubate the seed culture at 28°C on a rotary shaker at 180 rpm for 24-72 hours to obtain a sufficient seed culture.

C. Bioreactor Fermentation

  • Aseptically transfer the seed culture into a 5-L bioreactor containing 4 L of optimized PDB medium (inoculum size: 5-10% v/v).

  • Set the fermentation parameters to the optimized values:

    • Temperature: 28°C

    • Agitation: 177 rpm

    • Maintain pH at 6.6 using automated addition of 1M HCl and 1M NaOH.

  • Run the fermentation for 8 days, monitoring for glucose consumption and Fungiketide production via HPLC analysis of small aliquots.

Extraction and Purification of Fungiketide

This protocol describes the extraction of Fungiketide from the fermentation broth and subsequent purification.

A. Extraction

  • Homogenize the entire culture (100 mL) from the bioreactor using an electric blender.

  • Perform a solvent extraction by adding an equal volume of ethyl acetate (EtOAc) to the homogenized culture and shaking vigorously for 30 minutes.

  • Separate the organic phase from the aqueous phase. Repeat the extraction of the aqueous phase twice more with fresh EtOAc.

  • Pool the organic extracts and dry over anhydrous MgSO₄.

  • Evaporate the solvent in vacuo to yield the crude extract.

B. Column Chromatography (Initial Purification)

  • Redissolve the crude extract in a minimal amount of 1:1 methanol-chloroform.

  • Load the dissolved extract onto a Sephadex LH-20 column pre-equilibrated with the same solvent mixture.

  • Elute the column with a 1:1 methanol-chloroform mobile phase, collecting fractions.

  • Analyze fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing Fungiketide.

  • Pool the Fungiketide-rich fractions and concentrate in vacuo.

C. High-Performance Liquid Chromatography (HPLC) (Final Purification)

  • Dissolve the semi-purified product in HPLC-grade methanol.

  • Purify the sample using a semi-preparative reverse-phase HPLC system.

    • Column: C18, 5 µm, 250 mm × 10 mm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 2.0 mL/min

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: Linear gradient from 30% to 70% B

      • 25-30 min: 100% B (column wash)

      • 30-35 min: 30% B (equilibration)

  • Collect the peak corresponding to Fungiketide based on its retention time.

  • Verify the purity of the collected fraction by analytical HPLC.

  • Lyophilize the pure fraction to obtain Fungiketide as a solid powder.

Visualizations: Pathways and Workflows

Biosynthetic Pathway of Fungiketide

Fungiketide Biosynthesis acetyl_coa Acetyl-CoA pks Type I Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain Chain Elongation modifications Post-PKS Modifications (e.g., Cyclization, Oxidation) polyketide_chain->modifications fungiketide Fungiketide modifications->fungiketide

Caption: Proposed biosynthetic pathway for Fungiketide.

Experimental Workflow for Production and Purification

Experimental Workflow inoculum Inoculum Preparation (A. hypotheticalis) fermentation Large-Scale Fermentation (5-L Bioreactor, 8 days) inoculum->fermentation extraction Solvent Extraction (Ethyl Acetate) fermentation->extraction purification1 Column Chromatography (Sephadex LH-20) extraction->purification1 purification2 Semi-Preparative HPLC purification1->purification2 analysis Purity Analysis & Characterization purification2->analysis final_product Pure Fungiketide analysis->final_product

Caption: Workflow for Fungiketide production and purification.

Fungiketide's Anti-inflammatory Signaling Pathway

Anti-inflammatory Signaling Pathway lps LPS tlr4 TLR4 Receptor lps->tlr4 nfkb_activation NF-κB Activation tlr4->nfkb_activation nfkb_translocation NF-κB Nuclear Translocation nfkb_activation->nfkb_translocation gene_transcription Pro-inflammatory Gene Transcription nfkb_translocation->gene_transcription cytokines iNOS, COX-2, TNF-α, IL-6 gene_transcription->cytokines inflammation Inflammation cytokines->inflammation fungiketide Fungiketide fungiketide->nfkb_translocation Inhibits

Caption: Inhibition of the NF-κB pathway by Fungiketide.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Variculanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the stereoselective synthesis of Variculanol. As the total synthesis of this complex sesterterpenoid has not yet been reported, this resource provides guidance on anticipated challenges and potential solutions based on its unique structural features and drawing from strategies employed in the synthesis of other intricate natural products. This guide is intended to aid researchers in the strategic planning and troubleshooting of their synthetic efforts toward this novel target.

Frequently Asked Questions (FAQs)

Q1: What are the primary stereochemical challenges in the synthesis of this compound?

The main stereochemical challenges in synthesizing this compound stem from its complex and novel 5/12/5 tricyclic carbon skeleton, which houses multiple stereocenters. The key difficulties include:

  • Construction of the Fused Ring System: The novel 5/12/5 tricyclic core presents a significant hurdle. The fusion of two five-membered rings to a central twelve-membered macrocycle creates substantial steric strain and conformational rigidity, making stereoselective bond formation challenging.

  • Control of Relative and Absolute Stereochemistry: this compound possesses a specific three-dimensional arrangement of its chiral centers. Achieving the correct relative stereochemistry between the fused rings and the substituents, as well as the correct absolute stereochemistry, requires highly selective reactions.

  • Stereoselective Functionalization: The introduction of hydroxyl groups at specific positions with the correct stereochemical orientation on a pre-existing complex scaffold is a non-trivial task that can be hampered by steric hindrance and the conformational constraints of the ring system.

Q2: What are some potential retrosynthetic strategies for the this compound core?

Given the complexity of the 5/12/5 fused ring system, a convergent synthetic approach is likely to be most effective. Potential retrosynthetic disconnections could involve:

  • Macrocyclization: The twelve-membered ring could be a primary target for a late-stage macrocyclization reaction, such as a Ring-Closing Metathesis (RCM), a Nozaki-Hiyama-Kishi (NHK) reaction, or an intramolecular Heck coupling.

  • Transannular Reactions: The fused five-membered rings could potentially be formed from a suitably functionalized twelve-membered ring precursor via transannular reactions, such as a transannular Diels-Alder or a transannular aldol condensation.

  • Fragment Assembly: A convergent strategy could involve the synthesis of two cyclopentanoid fragments that are subsequently coupled and then cyclized to form the central twelve-membered ring.

Below is a conceptual retrosynthetic analysis of this compound.

G This compound This compound (5/12/5 Tricycle) Macrocycle Functionalized 12-Membered Macrocycle This compound->Macrocycle Transannular Cyclization FragmentA Fragment A (Cyclopentanoid) Macrocycle->FragmentA Macrocyclization FragmentB Fragment B (Cyclopentanoid) Macrocycle->FragmentB SimplerPrecursors Simpler Acyclic Precursors FragmentA->SimplerPrecursors FragmentB->SimplerPrecursors

Caption: A potential retrosynthetic pathway for this compound.

Troubleshooting Guides

Issue 1: Low Yields in the Macrocyclization to Form the 12-Membered Ring

Q: We are attempting a macrocyclization to form the 12-membered ring of a this compound precursor and are observing low yields, with significant amounts of dimeric and oligomeric byproducts. How can we improve the efficiency of the intramolecular cyclization?

A: Low yields in macrocyclization reactions are a common problem, often due to competing intermolecular reactions. Here are several troubleshooting strategies:

  • High-Dilution Conditions: The most critical factor for favoring intramolecular cyclization is the use of high-dilution conditions. This can be achieved by the slow addition of the substrate to a large volume of solvent.

    • Troubleshooting Tip: If slow addition is still leading to dimerization, consider using a syringe pump for a very slow and controlled addition rate over an extended period (e.g., 12-24 hours).

  • Choice of Reaction: The choice of macrocyclization reaction is crucial. For a complex substrate like a this compound precursor, some reactions may be more suitable than others.

    • Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming large rings. However, the choice of catalyst is critical. For sterically hindered or conformationally constrained substrates, more active catalysts may be required.

CatalystTypical SubstratePotential Advantage for this compound Precursor
Grubbs' 1st Gen.Simple dienesLess reactive, may offer selectivity
Grubbs' 2nd Gen.Wide range of dienesHigher activity, better for hindered systems
Hoveyda-Grubbs' 2nd Gen.Electron-deficient dienesHigh stability and activity
  • Conformational Control: Pre-organizing the linear precursor to favor a cyclization-competent conformation can significantly improve yields. This can be achieved through the introduction of rigid elements, such as double bonds or stereocenters, that bias the molecule towards a cyclic conformation.

Below is a workflow for troubleshooting a challenging macrocyclization step.

G Start Low Macrocyclization Yield HighDilution Implement High Dilution Start->HighDilution CheckCatalyst Optimize Catalyst/Reagents HighDilution->CheckCatalyst Still low yield Success Improved Yield HighDilution->Success Yield improves CheckConformation Analyze Precursor Conformation CheckCatalyst->CheckConformation Still low yield CheckCatalyst->Success Yield improves CheckConformation->HighDilution Redesign precursor CheckConformation->Success Yield improves

Caption: Workflow for optimizing macrocyclization reactions.

Issue 2: Poor Diastereoselectivity in the Construction of Fused Five-Membered Rings

Q: We are attempting to form one of the five-membered rings of the this compound core via an intramolecular reaction, but we are obtaining a mixture of diastereomers. How can we improve the stereoselectivity?

A: Achieving high diastereoselectivity in the formation of fused ring systems is a significant challenge. The stereochemical outcome is often influenced by subtle energetic differences between competing transition states. Here are some strategies to improve diastereoselectivity:

  • Reagent and Catalyst Control:

    • Chiral Catalysts/Auxiliaries: The use of chiral catalysts or chiral auxiliaries can effectively control the stereochemical outcome of the cyclization.

    • Bulky Reagents: Employing sterically demanding reagents can favor the formation of one diastereomer over another by exploiting steric interactions in the transition state.

  • Substrate Control:

    • Protecting Groups: The size and nature of protecting groups on nearby functional groups can have a profound impact on the facial selectivity of a reaction. Experiment with different protecting groups to alter the steric environment around the reacting centers.

    • Directing Groups: The introduction of a directing group can chelate to the reagent or catalyst and deliver it to one face of the molecule, thereby controlling the stereochemistry of the newly formed bonds.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.

    • Solvent: The polarity and coordinating ability of the solvent can influence the geometry of the transition state and thus the stereochemical outcome. A screen of different solvents is often worthwhile.

Below is a decision tree for selecting a stereoselective cyclization strategy.

G Start Need to form a stereocenter in a cyclization ChiralPool Is a chiral starting material available? Start->ChiralPool YesChiral Utilize substrate control ChiralPool->YesChiral Yes NoChiral Use chiral reagents/catalysts ChiralPool->NoChiral No SubstrateControl Can protecting/directing groups influence stereochemistry? YesChiral->SubstrateControl YesSubstrate Optimize protecting/directing groups SubstrateControl->YesSubstrate Yes NoSubstrate Rely on reagent/catalyst control SubstrateControl->NoSubstrate No

Caption: Decision tree for stereoselective cyclization.

Experimental Protocols (Exemplary)

Since a total synthesis of this compound has not been reported, the following protocols are representative examples from the synthesis of other complex sesterterpenoids and are intended to serve as a starting point for experimental design.

Protocol 1: Representative Ring-Closing Metathesis for a 12-Membered Ring

This protocol is adapted from a synthesis of a complex macrocyclic natural product and illustrates the use of high-dilution conditions.

Reaction: Formation of a 12-membered macrocycle via RCM.

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere, add freshly distilled and degassed toluene (500 mL).

  • Heat the toluene to reflux.

  • In a separate flask, dissolve the diene precursor (1.0 mmol) and the Grubbs' 2nd generation catalyst (0.05 mmol, 5 mol%) in degassed toluene (100 mL).

  • Add the solution of the diene and catalyst to the dropping funnel.

  • Over a period of 12 hours, add the solution dropwise to the refluxing toluene.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.

  • Cool the reaction to room temperature and quench with ethyl vinyl ether (2 mL).

  • Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired macrocycle.

EntryCatalyst (mol%)Concentration (M)Yield (%)
1Grubbs' 1st Gen. (5)0.0135
2Grubbs' 2nd Gen. (5)0.0165
3Grubbs' 2nd Gen. (5)0.00185

Protocol 2: Representative Diastereoselective Intramolecular Aldol Condensation

This protocol is a general procedure for a stereoselective intramolecular aldol reaction to form a five-membered ring.

Reaction: Formation of a fused cyclopentanol.

Procedure:

  • To a solution of the keto-aldehyde precursor (1.0 mmol) in dry THF (20 mL) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 mmol, 1.1 equiv) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Warm the mixture to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired cyclopentanol.

BaseTemperature (°C)Diastereomeric Ratio
LDA-7890:10
LHMDS-7885:15
KHMDS-7888:12
LDA070:30

Technical Support Center: Enhancing Variculanol Production from Emericella variecolor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of Variculanol from the fungus Emericella variecolor. The information is designed to assist researchers in optimizing their experimental workflows to improve the yield and purity of this valuable sesterterpenoid.

Frequently Asked Questions (FAQs)

Q1: My Emericella variecolor culture is growing well, but the yield of this compound is consistently low. What are the potential causes and solutions?

A1: Low this compound yield despite healthy fungal growth is a common issue. Several factors related to the culture conditions and medium composition can influence secondary metabolite production. Here are some key areas to investigate:

  • Suboptimal Culture Medium: The composition of the culture medium is critical for inducing secondary metabolite biosynthesis. While a rich medium may support robust mycelial growth, it can sometimes suppress the production of specific compounds like this compound.

  • Incorrect Incubation Parameters: Temperature, pH, and aeration play a significant role in fungal metabolism and can drastically affect this compound production.

  • Lack of Precursor Availability: Sesterterpenoid biosynthesis requires a sufficient supply of precursor molecules derived from primary metabolism.

Troubleshooting Steps:

  • Optimize Culture Medium: Experiment with different media compositions. Consider utilizing the One Strain Many Compounds (OSMAC) approach by varying media components such as carbon and nitrogen sources, as well as trace elements.[1]

  • Adjust Incubation Conditions: Systematically vary the temperature, pH, and agitation speed of your cultures to identify the optimal parameters for this compound production.

  • Supplement with Precursors: Consider adding potential precursors of the sesterterpenoid pathway, such as mevalonate or acetate, to the culture medium to see if it boosts this compound synthesis.

Q2: I am having difficulty extracting this compound from the fungal biomass and culture broth. What is an effective extraction protocol?

A2: Efficient extraction is crucial for obtaining a good yield of this compound. The choice of solvent and extraction method are key.

Recommended Protocol:

A widely used method for extracting fungal secondary metabolites is liquid-liquid extraction with ethyl acetate.

  • After the desired incubation period, separate the fungal mycelium from the culture broth by filtration.

  • The culture filtrate can be extracted with an equal volume of ethyl acetate. This process should be repeated multiple times (typically 3x) to ensure complete extraction.

  • The fungal mycelium should be dried, ground to a powder, and then extracted with ethyl acetate, often with the aid of sonication to disrupt the cell walls.

  • Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract containing this compound.

For a more detailed protocol, please refer to the Experimental Protocols section.

Q3: How can I purify this compound from the crude extract?

A3: Column chromatography is a standard and effective method for purifying secondary metabolites like this compound from a complex crude extract.

General Guidance:

  • Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of moderately polar compounds like sesterterpenoids.

  • Mobile Phase: A gradient of non-polar to polar solvents is typically used to elute the compounds from the column. A common starting point is a mixture of hexane and ethyl acetate, with the proportion of ethyl acetate gradually increasing.

  • Fraction Collection and Analysis: Collect fractions as the solvent elutes from the column and analyze them using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

A detailed protocol for silica gel column chromatography can be found in the Experimental Protocols section.

Troubleshooting Guide

This guide addresses specific problems that may arise during your experiments and offers potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
No detectable this compound production - Incorrect strain of Emericella variecolor. - Culture conditions are completely inhibitory for this compound biosynthesis. - Inappropriate analytical method or low sensitivity.- Verify the identity of your fungal strain through molecular methods (e.g., ITS sequencing). - Conduct a broad screening of different culture media and incubation conditions (OSMAC approach).[1] - Validate your analytical method (e.g., HPLC-UV) with a standard if available, or use a more sensitive method like LC-MS.
Inconsistent this compound yields between batches - Variability in inoculum preparation. - Inconsistent media preparation. - Fluctuations in incubator conditions (temperature, agitation).- Standardize your inoculum preparation procedure (e.g., spore count, age of pre-culture). - Prepare media in large batches or ensure precise measurements for each batch. - Regularly calibrate and monitor your incubators.
Co-elution of impurities with this compound during purification - Poor separation on the chromatography column. - Inappropriate solvent system.- Optimize the solvent gradient for column chromatography. A shallower gradient can improve separation. - Consider using a different stationary phase (e.g., alumina, C18 reverse-phase silica). - Perform a second purification step, such as preparative HPLC, on the partially purified fractions.

Data Presentation

Table 1: Hypothetical Influence of Carbon Source on this compound Yield

Carbon Source (20 g/L)Mycelial Dry Weight (g/L)This compound Yield (mg/L)
Glucose15.2 ± 1.18.5 ± 0.7
Sucrose12.8 ± 0.912.3 ± 1.0
Maltose14.5 ± 1.315.1 ± 1.2
Starch10.1 ± 0.85.2 ± 0.4

Note: This data is illustrative and intended to guide experimental design. Actual results may vary.

Table 2: Hypothetical Effect of pH on this compound Production

Initial pHMycelial Dry Weight (g/L)This compound Yield (mg/L)
4.010.5 ± 0.94.1 ± 0.3
5.013.8 ± 1.210.2 ± 0.8
6.014.2 ± 1.114.8 ± 1.1
7.013.1 ± 1.09.5 ± 0.7
8.011.9 ± 1.06.3 ± 0.5

Note: This data is illustrative and intended to guide experimental design. Actual results may vary.

Experimental Protocols

Cultivation of Emericella variecolor for this compound Production
  • Inoculum Preparation:

    • Grow E. variecolor on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C.

    • Prepare a spore suspension by flooding the plate with sterile 0.1% Tween 80 and gently scraping the surface with a sterile loop.

    • Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.

  • Fermentation:

    • Inoculate 100 mL of Potato Dextrose Broth (PDB) in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

    • Incubate the flasks at 25°C on a rotary shaker at 150 rpm for 14 days.

Extraction of this compound
  • Separate the mycelium from the culture broth by vacuum filtration.

  • Extract the filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Dry the mycelium at 40°C overnight and grind it into a fine powder.

  • Suspend the mycelial powder in ethyl acetate (1 g per 10 mL) and sonicate for 30 minutes.

  • Filter the mycelial extract and repeat the extraction process twice more.

  • Combine all ethyl acetate extracts and evaporate the solvent using a rotary evaporator to obtain the crude extract.

Purification of this compound by Silica Gel Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in hexane.

    • Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles.[2]

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.[3]

  • Elution:

    • Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate and monitor the separation using TLC.

    • Combine the fractions containing pure this compound and evaporate the solvent.

Quantification of this compound by HPLC-UV
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Standard Curve:

    • Prepare a series of standard solutions of purified this compound of known concentrations.

    • Inject the standards into the HPLC and create a standard curve by plotting peak area against concentration.

  • Sample Analysis:

    • Dissolve a known weight of the crude or purified extract in the mobile phase and inject it into the HPLC.

    • Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

Experimental_Workflow cluster_cultivation 1. Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis Inoculum Inoculum Preparation Fermentation Submerged Fermentation Inoculum->Fermentation Filtration Filtration Fermentation->Filtration LiquidExtraction Liquid-Liquid Extraction (Ethyl Acetate) Filtration->LiquidExtraction SolidExtraction Solid-Liquid Extraction (Mycelia) Filtration->SolidExtraction Evaporation Evaporation LiquidExtraction->Evaporation SolidExtraction->Evaporation ColumnChromatography Silica Gel Column Chromatography Evaporation->ColumnChromatography TLC TLC Analysis ColumnChromatography->TLC Purethis compound Pure this compound TLC->Purethis compound HPLC HPLC-UV Quantification Purethis compound->HPLC

Fig. 1: Experimental workflow for this compound production.

Hypothetical_Variculanol_Biosynthesis cluster_pathway Hypothetical Biosynthetic Pathway cluster_genes Associated Gene Cluster IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GFPP Geranylfarnesyl Pyrophosphate (GFPP) FPP->GFPP Sesterterpene Linear Sesterterpene Precursor GFPP->Sesterterpene Sesterterpene Synthase Cyclized Cyclized Intermediate Sesterterpene->Cyclized Terpene Cyclase This compound This compound Cyclized->this compound P450 Monooxygenases & Other Tailoring Enzymes Synthase Sesterterpene Synthase Gene Cyclase Terpene Cyclase Gene P450 P450 Gene(s) Regulator Regulatory Gene

Fig. 2: Hypothetical this compound biosynthetic pathway.

Troubleshooting_Logic Start Low/No this compound Yield CheckGrowth Is Fungal Growth Normal? Start->CheckGrowth OptimizeCulture Optimize Culture Conditions (Media, pH, Temp, Aeration) CheckGrowth->OptimizeCulture No CheckExtraction Is Extraction Efficient? CheckGrowth->CheckExtraction Yes OptimizeCulture->CheckGrowth CheckStrain Verify Fungal Strain ID OptimizeCulture->CheckStrain OptimizeExtraction Optimize Extraction Protocol (Solvent, Method) CheckExtraction->OptimizeExtraction No CheckPurification Is Purification Effective? CheckExtraction->CheckPurification Yes OptimizeExtraction->CheckExtraction OptimizePurification Optimize Chromatography (Solvent System, Stationary Phase) CheckPurification->OptimizePurification No CheckAnalysis Is Analytical Method Valid? CheckPurification->CheckAnalysis Yes OptimizePurification->CheckPurification ValidateAnalysis Validate Analytical Method (e.g., HPLC-MS) CheckAnalysis->ValidateAnalysis No Success Improved this compound Yield CheckAnalysis->Success Yes ValidateAnalysis->CheckAnalysis

Fig. 3: Troubleshooting decision tree for this compound production.

References

Technical Support Center: Overcoming Solubility Challenges of Variculanol in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Variculanol during bioassays.

Troubleshooting Guide

Issue: this compound precipitates out of solution upon addition to aqueous bioassay media.

Possible Cause 1: Low aqueous solubility of this compound. this compound, a sesterterpenoid, is predicted to have low water solubility due to its complex and largely hydrophobic chemical structure. Terpenoids, in general, are known for their poor solubility in aqueous solutions.

Solution:

  • Co-solvents: Utilize a water-miscible organic solvent to first dissolve this compound before adding it to the aqueous media. The final concentration of the organic solvent in the bioassay should be kept to a minimum (typically ≤1%) to avoid solvent-induced artifacts.[1][2][3]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the medium can increase solubility. The suitability of this method depends on the chemical structure of this compound and the pH stability of the bioassay system.

  • Complexation: Employ cyclodextrins to form inclusion complexes with this compound, thereby enhancing its aqueous solubility.[1]

Experimental Protocol: Solubility Assessment using a Co-solvent Strategy

  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in an appropriate organic solvent (e.g., DMSO or ethanol).

  • Serially dilute the this compound stock solution in the same solvent to create a range of concentrations.

  • Add a small, fixed volume of each dilution to the aqueous bioassay medium (e.g., cell culture medium, buffer) to achieve the desired final concentrations. Ensure the final solvent concentration remains constant across all tested concentrations of this compound.

  • Visually inspect for precipitation immediately and after a defined incubation period (e.g., 1, 4, and 24 hours) at the experimental temperature.

  • (Optional) Quantify the amount of soluble this compound using a suitable analytical method like HPLC.

Issue: Inconsistent or non-reproducible bioassay results.

Possible Cause 2: Incomplete dissolution or precipitation of this compound during the experiment. Even if precipitation is not immediately visible, micro-precipitates can form, leading to variability in the effective concentration of this compound.

Solution:

  • Sonication: After dissolving this compound in a solvent, sonicate the solution to break down any small aggregates before further dilution.

  • Vortexing: Vigorously vortex the solution upon dilution into the aqueous medium to ensure thorough mixing and dispersion.

  • Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) in the final bioassay medium to help maintain the solubility of this compound. The choice and concentration of the surfactant should be optimized to ensure it does not interfere with the bioassay.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving a wide range of hydrophobic compounds and is a good starting point for this compound.[2] Ethanol is another viable option. The choice may also depend on the tolerance of your specific bioassay system to these solvents. It is recommended to always run a vehicle control (media with the solvent at the same final concentration) to account for any solvent effects.

Q2: How can I determine the maximum tolerable solvent concentration for my bioassay?

A2: To determine the solvent tolerance, you should perform a dose-response experiment with the solvent alone (the "vehicle"). Treat your cells or biological system with a range of solvent concentrations (e.g., 0.1% to 5% v/v) and measure the same endpoint as in your this compound experiment. The highest concentration that does not cause a significant effect on the measured endpoint is considered the maximum tolerable concentration.

Q3: Are there any alternative formulation strategies to improve this compound's bioavailability in in-vivo studies?

A3: Yes, for in-vivo applications, several advanced formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound. These include:

  • Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS).

  • Solid dispersions: Where this compound is dispersed in a polymeric carrier.

  • Nanoparticle formulations: Encapsulating this compound into nanoparticles can improve its solubility and delivery.

These advanced formulations typically require specialized expertise to develop and characterize.

Data Presentation

Table 1: Comparison of Common Solubilization Strategies for Hydrophobic Compounds like this compound.

StrategyPrimary MechanismAdvantagesDisadvantagesTypical Starting Concentration
Co-solvency (e.g., DMSO, Ethanol) Increases the polarity of the solvent mixture.Simple, widely applicable.Potential for solvent toxicity in bioassays.Stock: 10-50 mM; Final: ≤1% v/v
pH Adjustment Ionizes the compound, increasing its affinity for water.Can be very effective for ionizable compounds.Only applicable to compounds with acidic/basic groups; may affect bioassay conditions.pH range dependent on pKa
Complexation (e.g., Cyclodextrins) Encapsulates the hydrophobic molecule in a soluble carrier.Low toxicity, high solubilization potential.Can be expensive; potential for interactions with other components.Molar ratio dependent on compound
Surfactants (e.g., Tween® 80) Forms micelles that encapsulate the hydrophobic compound.Effective at low concentrations.Can interfere with cell membranes and some biological assays.0.01% - 0.1% w/v

Experimental Workflow for Solubility Optimization

experimental_workflow cluster_prep Preparation cluster_test Solubility Testing cluster_analysis Analysis & Decision start Start: this compound Powder stock Prepare High-Concentration Stock (e.g., 10-50 mM in DMSO) start->stock dilute Serially Dilute Stock in DMSO stock->dilute add_to_media Add to Aqueous Bioassay Medium (Final DMSO ≤ 1%) dilute->add_to_media observe Visual Observation for Precipitation (t=0, 1, 4, 24h) add_to_media->observe precip_yes Precipitation Observed? observe->precip_yes precip_no No Precipitation precip_yes->precip_no No troubleshoot Troubleshoot: - Lower Concentration - Try Co-solvent (Ethanol) - Add Surfactant - Use Cyclodextrin precip_yes->troubleshoot Yes proceed Proceed with Bioassay precip_no->proceed troubleshoot->add_to_media

Caption: Experimental workflow for optimizing the solubility of this compound.

Potential Signaling Pathway for Investigation

While the specific mechanism of action for this compound is not yet elucidated, other terpenoids have been shown to modulate key cellular signaling pathways. For instance, some diterpenoids activate the Protein Kinase C (PKC) / Extracellular signal-regulated kinase (ERK) pathway. Researchers investigating the bioactivity of this compound could explore similar pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound receptor Putative Receptor This compound->receptor pkc PKC receptor->pkc raf Raf pkc->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors gene_expression Target Gene Expression transcription_factors->gene_expression biological_response Biological Response (e.g., Differentiation, Apoptosis) gene_expression->biological_response

Caption: A potential signaling pathway (PKC/ERK) for investigation of this compound's mechanism.

References

troubleshooting Variculanol instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Variculanol. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and ensure the stability of this compound in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a sesterterpenoid fungal metabolite that has been isolated from Aspergillus variecolor.[1] It is a solid with a molecular formula of C₂₅H₄₀O₂ and a molecular weight of 372.6 g/mol .[1] For long-term storage, it should be kept at -20°C, where it is stable for at least four years.[1]

Q2: In which solvents is this compound soluble?

This compound is soluble in dichloromethane, DMSO, ethanol, and methanol.[1]

Q3: My this compound solution has become cloudy or shows precipitation. What could be the cause?

Precipitation of this compound from a solution can be triggered by several factors:

  • Solvent Environment: A mismatch between the polarity of your experimental solution and the initial solvent used to dissolve this compound can lead to it falling out of solution. The principle of "like dissolves like" is crucial; a significant change in the solvent polarity will decrease its solubility.[2]

  • Temperature Fluctuations: The solubility of many organic compounds is dependent on temperature. A decrease in temperature during your experiment or storage of the solution can cause this compound to precipitate.

  • pH Changes: If your experimental medium has a different pH than the initial solvent, it could affect the solubility of this compound, especially if any of its functional groups can be protonated or deprotonated.

  • Concentration Effects: As a reaction proceeds, changes in the composition of the solution can alter its overall solvating power. Additionally, if the concentration of this compound exceeds its solubility limit in the specific solvent system, it will precipitate.

Q4: How can I redissolve precipitated this compound?

If you observe precipitation, you can try the following to get it back into solution:

  • Gentle Heating: Gently warming the solution while stirring may help redissolve the compound. However, be cautious to avoid any potential degradation of this compound at elevated temperatures.

  • Addition of a Co-solvent: Introducing a small amount of a co-solvent in which this compound is highly soluble (such as DMSO or ethanol) can increase the overall solvating power of your experimental medium. Ensure the co-solvent is compatible with your experimental setup.

Troubleshooting Guide

This guide addresses specific issues you might encounter when working with this compound in solution.

Issue 1: this compound precipitates out of solution upon addition to aqueous buffer.
  • Cause: this compound is a lipophilic molecule, and a sudden increase in the aqueous content of the solution will decrease its solubility.

  • Solution:

    • Use a Co-solvent: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol. Add this stock solution to your aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • Optimize the Final Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous buffer as high as your experimental conditions allow, without compromising the experiment itself.

Issue 2: Inconsistent experimental results using this compound.
  • Cause: This could be due to the degradation of this compound in your solution over time. As a sesterterpenoid with hydroxyl groups, it may be susceptible to oxidation or other degradation pathways, especially when exposed to light, air, or non-optimal pH conditions.

  • Solution:

    • Prepare Fresh Solutions: Always prepare fresh solutions of this compound for your experiments. Avoid using old stock solutions, especially if they have been stored at room temperature or exposed to light.

    • Storage of Stock Solutions: If you need to store a stock solution, keep it at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the solution from light by using amber vials or wrapping the container in aluminum foil.

    • Use of Antioxidants: For long-term experiments, consider the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), to your stock solution, provided it does not interfere with your experimental setup.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
DichloromethaneSoluble
DMSOSoluble
EthanolSoluble
MethanolSoluble

Table 2: Recommended Storage Conditions for this compound

FormTemperatureStabilityReference
Solid-20°C≥ 4 years
In Solution (Stock)-20°C or -80°CRecommended for short-term storage (days to weeks)General Best Practice

Key Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

  • Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Dilution: While vortexing the aqueous buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration.

  • Final Check: Ensure the final solution is clear and free of any precipitate before use in your experiment.

Visualizations

G Troubleshooting this compound Precipitation start This compound Precipitates in Solution check_solvent Is the solvent system appropriate for this compound's polarity? start->check_solvent check_temp Have there been temperature fluctuations? check_solvent->check_temp Yes adjust_solvent Use a co-solvent (e.g., DMSO, Ethanol) or a less polar solvent system. check_solvent->adjust_solvent No check_conc Is the concentration too high? check_temp->check_conc No control_temp Maintain a constant temperature. Gentle warming may redissolve. check_temp->control_temp Yes lower_conc Lower the working concentration of this compound. check_conc->lower_conc Yes resolved Issue Resolved check_conc->resolved No adjust_solvent->resolved control_temp->resolved lower_conc->resolved

Caption: Troubleshooting workflow for this compound precipitation.

G This compound Stability Workflow start Inconsistent Experimental Results check_solution_age Are you using a fresh solution? start->check_solution_age check_storage How is the stock solution stored? check_solution_age->check_storage Yes prepare_fresh Prepare a fresh solution of this compound for each experiment. check_solution_age->prepare_fresh No optimize_storage Store stock solutions at -20°C or -80°C in single-use aliquots, protected from light. check_storage->optimize_storage Improperly consider_antioxidant Consider adding an antioxidant if compatible with the experiment. check_storage->consider_antioxidant Properly resolved Improved Consistency prepare_fresh->resolved optimize_storage->resolved consider_antioxidant->resolved

Caption: Workflow to address inconsistent results with this compound.

References

Technical Support Center: Optimization of HPLC Methods for Variculanol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive resources for the purification of Variculanol using High-Performance Liquid Chromatography (HPLC). It includes a detailed troubleshooting guide, frequently asked questions, experimental protocols, and key optimization parameters.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is HPLC a suitable method for its purification?

This compound is a sesterterpenoid, a class of naturally occurring compounds, that has been isolated from fungi such as Aspergillus variecolor.[1] Its chemical formula is C₂₅H₄₀O₂.[1] HPLC is the method of choice for purifying compounds like this compound and other terpenoids due to its high resolving power, which allows for the separation of structurally similar compounds from complex mixtures.[2][3] Reversed-phase HPLC (RP-HPLC) is particularly effective for separating medium-polarity to non-polar molecules like this compound.[4]

Q2: What are the critical starting parameters for developing an HPLC method for this compound?

When developing a method, the most critical parameters to consider are the column chemistry, mobile phase composition (organic modifier and pH), gradient, and detection wavelength.

  • Column: A C18 column is the most common starting point for reversed-phase chromatography. For complex separations of structurally similar natural products, a high-resolution column with a smaller particle size (e.g., < 5 µm) is recommended.

  • Mobile Phase: A typical mobile phase for terpenoids involves a mixture of water and an organic solvent like acetonitrile or methanol. Acetonitrile often provides better peak shape and lower backpressure, while methanol can offer different selectivity. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape by suppressing the ionization of residual silanols on the column packing.

  • Detection: Since this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-220 nm) is a common strategy for detecting terpenes and terpenoids.

Q3: How does the sample solvent affect peak shape in HPLC?

The solvent used to dissolve the sample can significantly impact peak shape. For best results, the sample should be dissolved in the initial mobile phase or a solvent that is weaker (less eluotropic) than the mobile phase. Injecting a sample dissolved in a much stronger solvent can cause peak distortion, fronting, or splitting because the sample doesn't properly focus at the head of the column. This compound is soluble in methanol, ethanol, and dichloromethane. Of these, methanol would be a more compatible injection solvent than dichloromethane for a typical reversed-phase method.

Experimental Protocol: General Method for this compound Purification

This protocol provides a starting point for the purification of this compound from a semi-purified fungal extract using reversed-phase HPLC. Optimization will be required based on the specific impurity profile of the sample.

1. Sample Preparation:

  • Dissolve the dried, semi-purified extract containing this compound in a minimal amount of HPLC-grade methanol or acetonitrile.

  • The final concentration should be determined empirically, but a starting point of 1-5 mg/mL is common.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could block the column frit.

2. Mobile Phase Preparation:

  • Mobile Phase A: Deionized water with 0.1% formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Filter both mobile phases through a 0.45 µm filter to remove particulates.

  • Degas both mobile phases thoroughly using an inline degasser, sonication, or helium sparging to prevent air bubbles from interfering with the pump and detector.

3. HPLC System and Conditions:

  • HPLC System: A preparative or semi-preparative HPLC system with a gradient pump, autosampler/manual injector, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Flow Rate: 4.0 mL/min (adjust based on column diameter and pressure limits).

  • Column Temperature: 30-35°C to ensure reproducible retention times.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 100-500 µL (dependent on sample concentration and column loading capacity).

4. Gradient Elution Program: This is a generic gradient; it must be optimized to achieve separation.

  • 0-5 min: 60% B

  • 5-35 min: 60% to 95% B (linear gradient)

  • 35-40 min: 95% B (column wash)

  • 40-41 min: 95% to 60% B (return to initial conditions)

  • 41-50 min: 60% B (column re-equilibration)

5. Fraction Collection & Post-Run Analysis:

  • Collect fractions based on the retention time of the target peak.

  • Analyze the purity of collected fractions by analytical HPLC.

  • Pool pure fractions and remove the solvent using a rotary evaporator or lyophilizer.

Data Presentation: HPLC Parameter Optimization

Optimizing HPLC parameters is crucial for achieving the desired purity and yield. The following table summarizes the effect of changing key parameters on the chromatographic separation of this compound.

ParameterChangeExpected Effect on SeparationRationale
Organic Modifier Switch from Acetonitrile to MethanolPotential change in peak elution order (selectivity). Retention times may increase.Methanol and acetonitrile have different solvent properties; methanol is more protic, which can alter interactions with the analyte and stationary phase.
Gradient Slope Decrease slope (e.g., from 1%/min to 0.5%/min)Increases resolution between closely eluting peaks.A shallower gradient gives more time for analytes to interact with the stationary phase, improving separation.
Flow Rate DecreaseMay increase resolution and peak width. Increases run time.Lower flow rates can improve mass transfer, leading to better separation, but also increases diffusion, which can broaden peaks.
Column Temperature Increase (e.g., from 30°C to 40°C)Decreases retention times and lowers mobile phase viscosity (reduces backpressure). Can change selectivity.Temperature affects analyte solubility in the mobile phase and interaction kinetics with the stationary phase.
Mobile Phase pH Add 0.1% Formic Acid (pH ~2.7)Improves peak shape (reduces tailing) for acidic analytes and silanols.Suppresses the ionization of silanol groups on the silica-based C18 packing, minimizing secondary interactions that cause peak tailing.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC purification of this compound.

Q: Why is my this compound peak showing significant tailing?

  • A: Peak tailing, where a peak has a broad, drawn-out tail, is a common issue in RP-HPLC.

    • Cause 1: Secondary Interactions: The most frequent cause is the interaction of analytes with acidic silanol groups on the surface of the silica packing material.

    • Solution: Add a mobile phase modifier like 0.1% formic acid or trifluoroacetic acid. This lowers the pH and suppresses the ionization of the silanol groups, minimizing these unwanted interactions.

    • Cause 2: Column Contamination/Aging: Accumulation of strongly retained impurities at the column inlet can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may be old and require replacement.

    • Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.

    • Solution: Reduce the sample concentration or injection volume.

Q: My peaks are broad, and the resolution is poor. What can I do?

  • A: Broad peaks lead to poor resolution and reduced sensitivity.

    • Cause 1: Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.

    • Solution: Use tubing with the smallest possible internal diameter and keep lengths to a minimum. Check all fittings to ensure they are properly connected without creating dead volume.

    • Cause 2: Inadequate Solvent Strength: If the mobile phase is too weak, analytes will elute very late and appear broad.

    • Solution: Increase the initial percentage of the organic solvent (Mobile Phase B) in your gradient or switch to a stronger solvent (e.g., from methanol to acetonitrile).

    • Cause 3: Column Void: A void or channel in the column packing bed can cause the sample band to spread unevenly.

    • Solution: This is often caused by pressure shocks or using the column outside its recommended pH/temperature range. The column usually needs to be replaced.

Q: I am observing split or fronting peaks for this compound. Why?

  • A: Split or fronting peaks can be caused by injection issues or column problems.

    • Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to split or front.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

    • Cause 2: Partially Clogged Frit: A blockage at the inlet frit of the column can cause uneven flow distribution, leading to peak splitting.

    • Solution: Reverse-flush the column (if permitted by the manufacturer) with a compatible solvent. Always filter samples to prevent this issue.

    • Cause 3: Column Overloading: Severe overloading can also manifest as fronting peaks.

    • Solution: Dilute the sample and reinject.

Q: My system backpressure is suddenly very high. What should I do?

  • A: High backpressure can damage the pump and column.

    • Cause 1: Blockage in the System: The most common cause is a blockage, often from particulate matter from the sample or precipitated buffer salts.

    • Solution: Systematically isolate the source of the pressure. Start by disconnecting the column and running the pump. If the pressure drops, the blockage is in the column. If it remains high, the blockage is in the tubing or injector. A clogged column frit can sometimes be cleared by back-flushing.

    • Cause 2: Mobile Phase Precipitation: If using buffers, a high concentration of organic solvent can cause the buffer salts to precipitate.

    • Solution: Ensure your buffer is soluble in the entire gradient range. Flush the system with water to redissolve the salts.

Visualizations

Below is a logical workflow for troubleshooting common peak shape issues in HPLC.

HPLC_Troubleshooting start Start: Poor Peak Shape Observed check_shape What is the peak shape? start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting splitting Split Peak check_shape->splitting Splitting broadening Broad Peak check_shape->broadening Broadening cause_tailing Potential Causes: 1. Secondary Silanol Interactions 2. Column Overload 3. Column Contamination tailing->cause_tailing solution_tailing Solutions: - Add 0.1% Formic Acid to Mobile Phase - Reduce Sample Concentration - Flush or Replace Column cause_tailing->solution_tailing cause_fronting Potential Causes: 1. Sample Solvent too Strong 2. Severe Column Overload fronting->cause_fronting solution_fronting Solutions: - Dissolve sample in mobile phase - Inject smaller volume - Dilute sample cause_fronting->solution_fronting cause_splitting Potential Causes: 1. Clogged Inlet Frit 2. Column Void 3. Sample Solvent Mismatch splitting->cause_splitting solution_splitting Solutions: - Filter sample & back-flush column - Replace column - Match sample solvent to mobile phase cause_splitting->solution_splitting cause_broadening Potential Causes: 1. Extra-column volume 2. Low mobile phase strength 3. Column aging broadening->cause_broadening solution_broadening Solutions: - Use shorter/narrower tubing - Increase %B in gradient - Replace column cause_broadening->solution_broadening

Caption: Troubleshooting workflow for common HPLC peak shape problems.

References

Technical Support Center: Addressing Off-target Effects in Cytotoxicity Assays of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in cytotoxicity assays?

A1: Off-target effects occur when a compound interacts with unintended biological molecules (e.g., proteins, enzymes, receptors) in addition to its intended target.[1] These unintended interactions can lead to a variety of problems in cell-based assays, including cytotoxicity, activation of irrelevant signaling pathways, and confounding experimental results, ultimately leading to misinterpretation of the compound's true efficacy and mechanism of action.

Q2: My compound, a natural product, shows cytotoxicity. How do I know if it's a true on-target effect or an artifact?

A2: Natural products can frequently interfere with assay readouts, leading to false-positive results.[2][3] Common interferences include optical interference (color or fluorescence), redox activity that affects viability dyes (like MTT or resazurin), and compound precipitation at high concentrations.[4][5] To distinguish true cytotoxicity from artifacts, it is crucial to run a series of control experiments and validate findings with an orthogonal assay.

Q3: What are Pan-Assay Interference Compounds (PAINS), and could Compound V be one?

A3: Pan-Assay Interference Compounds (PAINS) are molecules that appear as frequent hitters in many different biological assays due to non-specific activity. Many natural products contain substructures that are known PAINS. Characteristics of PAINS include chemical reactivity, redox activity, and a tendency to form aggregates. If Compound V is showing activity in multiple unrelated assays, it's worth investigating if it contains known PAINS substructures.

Q4: How can I begin to identify the unintended targets of Compound V?

A4: Identifying off-targets is a complex process known as target deconvolution. Initial steps can involve computational approaches to predict potential off-target interactions based on the compound's structure. Experimental methods include affinity chromatography, proteomics-based approaches to analyze changes in protein expression after treatment, and genetic screening methods like CRISPR/Cas9 to identify genes that modify the cell's response to the compound.

Q5: What is the importance of using multiple cell lines in cytotoxicity testing?

A5: Using multiple cell lines is critical for assessing the specificity of a compound's cytotoxic effect. If Compound V is cytotoxic to a cell line that does not express the intended target, this is a strong indicator of off-target effects. Furthermore, different cell lines can have varying metabolic activities and sensitivities, which can reveal potential cell-type-specific toxicity.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues encountered during cytotoxicity assays with Compound V.

Problem Possible Cause Troubleshooting Steps
High background signal or false positives in colorimetric/fluorometric assays (e.g., MTT, Resazurin). Compound Interference: The compound may be colored, fluorescent, or have redox activity that directly reduces the assay substrate.1. Cell-Free Control: Run the assay with Compound V in media without cells. A change in color or fluorescence indicates direct interference. 2. Spectral Scan: Determine the absorbance/fluorescence spectrum of Compound V to check for overlap with the assay's wavelengths. 3. Switch to Orthogonal Assay: Use an assay with a different detection method, such as an LDH release assay (measures membrane integrity) or an ATP-based assay (measures cellular ATP levels).
U-shaped dose-response curve (viability decreases then increases at higher concentrations). Compound Precipitation: At high concentrations, the compound may precipitate, scattering light and leading to artificially high absorbance readings.1. Visual Inspection: Examine wells under a microscope for precipitates. 2. Solubility Test: Determine the solubility of Compound V in your assay medium. 3. Modify Protocol: Adjust the concentration range or use a different solvent system (ensuring the solvent itself is not toxic).
Inconsistent results between experiments. Cell Culture Variability: Differences in cell passage number, confluency, or health can affect sensitivity to the compound.1. Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent seeding density and confluency. 2. Quality Control: Regularly check cells for mycoplasma contamination.
Observed cytotoxicity does not correlate with the known function of the intended target. Off-Target Effect: The cytotoxicity may be mediated by an unknown off-target pathway.1. Target Knockout/Knockdown: Use CRISPR or siRNA to eliminate the intended target. If the cells are still sensitive to Compound V, the effect is off-target. 2. Structurally Unrelated Inhibitor: Test a different inhibitor of the same target. If it doesn't produce the same phenotype, Compound V's effect is likely off-target. 3. Target Overexpression: Overexpressing the target may rescue the cells from the cytotoxic effect if it is on-target.
Cytotoxicity is observed across all tested cell lines, regardless of target expression. General Cellular Toxicity or Non-specific Mechanism: The compound might be disrupting the cell membrane, acting as a surfactant, or chelating essential ions.1. Membrane Integrity Assays: Use assays like LDH release or trypan blue exclusion to assess membrane damage. 2. Chelation Assay: Investigate if the addition of metal ions can rescue the cytotoxic effect. 3. Counter-Screening: Test against a panel of known promiscuous targets.

Experimental Protocols

Protocol 1: Orthogonal Validation of Cytotoxicity using LDH Release Assay

This protocol is used to confirm cytotoxicity observed in a primary assay (e.g., MTT) by measuring the release of lactate dehydrogenase (LDH) from damaged cells, which indicates a loss of membrane integrity.

Materials:

  • Cells cultured in a 96-well plate

  • Compound V stock solution

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Lysis Buffer or a known cytotoxic agent)

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of Compound V. Include vehicle-only controls and positive controls for maximum LDH release (lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Execution:

    • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for the recommended time, protected from light.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from no-cell controls).

    • Calculate the percentage of cytotoxicity for each concentration of Compound V using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Protocol 2: Cell-Free Assay Interference Control

This protocol determines if Compound V directly interferes with the reagents of a colorimetric or fluorometric cytotoxicity assay.

Materials:

  • 96-well plate

  • Cell culture medium

  • Compound V stock solution

  • Vehicle control (e.g., DMSO)

  • Cytotoxicity assay reagent (e.g., MTT, Resazurin)

  • Solubilization buffer (for MTT assay)

Procedure:

  • Plate Setup: In a 96-well plate, add cell culture medium to each well. Do not add any cells.

  • Compound Addition: Add serial dilutions of Compound V and vehicle control to the wells, mimicking the concentrations used in the cellular assay.

  • Incubation: Incubate the plate under the same conditions as the cellular assay (e.g., same duration, temperature, and CO2).

  • Reagent Addition: Add the cytotoxicity assay reagent (e.g., MTT or Resazurin) to each well.

  • Final Incubation & Reading:

    • For Resazurin, incubate for the standard time and then read the fluorescence.

    • For MTT, add the reagent, incubate, then add the solubilization buffer and read the absorbance.

  • Data Analysis: A significant signal above the vehicle control indicates direct interference of Compound V with the assay reagents.

Data Presentation

Table 1: Comparative Cytotoxicity of Compound V in Different Assays

Cell LineAssay TypeIC50 (µM)Notes
Cell Line A (Target Positive) MTT (Metabolic Activity)10.5Initial screening result.
Cell Line A (Target Positive) LDH Release (Membrane Integrity)50.2Suggests cytotoxicity at higher concentrations involves membrane damage.
Cell Line B (Target Negative) MTT (Metabolic Activity)12.1Similar IC50 to target-positive line suggests off-target effects.
Cell-Free Control MTT (Metabolic Activity)>100No significant interference with MTT reagent.

Table 2: Troubleshooting Checklist for Off-Target Effects

Checklist Item Yes/No Action/Observation
Cell-free assay performed? YesCompound V did not directly reduce the assay reagent.
Orthogonal assay performed? YesLDH release assay confirmed cytotoxicity, but at a higher IC50.
Target-negative cell line tested? YesSimilar cytotoxicity was observed, indicating off-target effects.
Visual inspection for precipitation? YesPrecipitation was observed at concentrations > 50 µM.
Known PAINS substructures present? Needs AnalysisThe chemical structure of Compound V should be analyzed using PAINS filters.

Visualizations

workflow cluster_screening Phase 1: Initial Screening & Artifact Check cluster_off_target Phase 2: Off-Target Investigation cluster_conclusion Phase 3: Conclusion start Cytotoxicity Observed with Compound V in Primary Assay (e.g., MTT) cell_free Run Cell-Free Control start->cell_free interference Interference Detected? cell_free->interference orthogonal Perform Orthogonal Assay (e.g., LDH, ATP-based) interference->orthogonal No artifact Assay Artifact interference->artifact Yes cytotoxicity_confirmed Cytotoxicity Confirmed? orthogonal->cytotoxicity_confirmed target_negative Test in Target-Negative Cell Line cytotoxicity_confirmed->target_negative Yes cytotoxicity_confirmed->artifact No toxicity_persists Toxicity Persists? target_negative->toxicity_persists knockout Target Knockout/Knockdown in Parental Cell Line toxicity_persists->knockout Yes on_target On-Target Cytotoxicity toxicity_persists->on_target No rescue Cytotoxicity Rescued? knockout->rescue rescue->on_target Yes off_target Off-Target Cytotoxicity rescue->off_target No

Caption: Workflow for Deconvoluting On-Target vs. Off-Target Cytotoxicity.

Caption: Hypothetical On-Target vs. Off-Target Signaling Pathways for Compound V.

References

Technical Support Center: Refining Animal Models for Variculanol Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine animal models for studying the efficacy of Variculanol, a novel anti-inflammatory agent.

Frequently Asked Questions (FAQs)

Q1: Which animal models are most appropriate for evaluating the anti-inflammatory efficacy of this compound?

A1: The choice of animal model is critical and depends on the specific aspect of inflammation being investigated.[1][2][3][4] For acute inflammation, the carrageenan-induced paw edema model in rats or mice is a widely used and reproducible option.[5] For chronic inflammatory conditions, such as rheumatoid arthritis, the collagen-induced arthritis (CIA) model in mice or rats is considered a gold standard due to its pathological and immunological similarities to the human disease.

Q2: What is the proposed mechanism of action for this compound that should be considered when selecting a model?

A2: While the precise mechanism of this compound is under investigation, current data suggests it may act similarly to other known anti-inflammatory compounds by modulating key signaling pathways. A plausible hypothesis is the upregulation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), which can lead to the inhibition of pro-inflammatory mediators like NF-κB, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). Therefore, models where these pathways are well-characterized are highly suitable.

Q3: What are the key parameters to measure for assessing the efficacy of this compound in these models?

A3: For the carrageenan-induced paw edema model, the primary endpoint is the measurement of paw volume or thickness over time. In the CIA model, efficacy is assessed through a clinical scoring of arthritis severity, measurement of paw swelling, and histological analysis of joint inflammation and damage. Additionally, a variety of biomarkers can be analyzed from tissue homogenates or serum, including levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), prostaglandins, and nitric oxide.

Q4: How can I ensure the reproducibility of my in vivo studies with this compound?

A4: Reproducibility in animal studies can be challenging but can be improved by standardizing several factors. It is crucial to use animals of the same species, strain, age, and sex. Housing conditions, including diet, light-dark cycles, and temperature, should be kept consistent. Furthermore, meticulous preparation of this compound formulation and consistent administration techniques are paramount to reduce variability.

Troubleshooting Guides

Issue 1: High variability in paw edema measurements between animals in the same treatment group.

  • Question: We are observing significant standard deviations in our paw volume measurements in the carrageenan-induced edema model, even within the control group. What could be the cause and how can we mitigate this?

  • Answer: High variability can stem from several sources. Firstly, ensure a consistent injection technique for both carrageenan and this compound. The volume and site of the intraplantar carrageenan injection must be precise to induce a uniform inflammatory response. Secondly, confirm the homogeneity of your this compound formulation; if it's a suspension, ensure it is well-mixed before each administration. Animal stress can also contribute to variability, so handle the animals gently and consistently. Finally, ensure your measurement technique with the plethysmometer or calipers is consistent across all animals and time points.

Issue 2: this compound shows potent in vitro anti-inflammatory activity but limited efficacy in the in vivo CIA model.

  • Question: Our in vitro assays indicate that this compound is a potent inhibitor of inflammatory cytokine production. However, we are not observing a significant reduction in arthritis scores in our collagen-induced arthritis mouse model. What could be the reason for this discrepancy?

  • Answer: A discrepancy between in vitro and in vivo results is a common challenge in drug development. Several factors could be at play:

    • Pharmacokinetics and Bioavailability: this compound may have poor oral bioavailability or be rapidly metabolized in vivo, preventing it from reaching therapeutic concentrations at the site of inflammation. Consider conducting pharmacokinetic studies to assess drug exposure.

    • Dosing Regimen: The dose and frequency of administration may be suboptimal. A dose-response study is recommended to determine the optimal therapeutic window.

    • Model-Specific Mechanisms: The primary drivers of inflammation in the CIA model may involve pathways that are not the main targets of this compound. While it may inhibit certain cytokines effectively in vitro, the complex interplay of various cell types and mediators in the in vivo environment might overcome this effect.

Issue 3: Inconsistent incidence or severity of arthritis in the collagen-induced arthritis (CIA) model.

  • Question: We are struggling to achieve a consistent and high incidence of arthritis in our DBA/1 mice for the CIA model. What are the critical factors for successful induction?

  • Answer: Successful induction of CIA is highly dependent on several factors.

    • Animal Strain and Supplier: DBA/1 mice are susceptible, but genetic drift can occur. It is advisable to test mice from different vendors.

    • Collagen Preparation: The quality of the type II collagen and the proper emulsification with Freund's Adjuvant are critical. The emulsion must be stable, and care should be taken not to denature the collagen with heat during preparation.

    • Immunization Technique: The primary and booster immunizations should be administered precisely, typically intradermally at the base of the tail.

    • Housing Conditions: Maintaining a specific pathogen-free (SPF) environment is recommended, as certain viral infections can suppress the development of CIA.

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control-0.85 ± 0.12-
This compound100.62 ± 0.1027.1%
This compound300.41 ± 0.0851.8%
This compound1000.25 ± 0.0670.6%
Indomethacin100.30 ± 0.0764.7%

Table 2: Efficacy of this compound in a Mouse Collagen-Induced Arthritis (CIA) Model

Treatment GroupDose (mg/kg/day, p.o.)Mean Arthritis Score (Day 42) (Mean ± SEM)Paw Thickness (mm) (Day 42) (Mean ± SEM)
Naive (No Disease)-0.0 ± 0.01.5 ± 0.1
Vehicle Control-10.2 ± 1.13.8 ± 0.3
This compound256.5 ± 0.92.9 ± 0.2
This compound504.1 ± 0.72.3 ± 0.2
Dexamethasone12.5 ± 0.51.9 ± 0.1

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-200 g) are used. They are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into five groups (n=6-8 per group): Vehicle control, this compound (e.g., 10, 30, and 100 mg/kg), and a positive control (e.g., Indomethacin 10 mg/kg).

  • Drug Administration: this compound and the vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Protocol 2: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
  • Animals: Male DBA/1 mice, 8-10 weeks old, are used.

  • Preparation of Emulsion: Bovine type II collagen is dissolved in 0.05 M acetic acid to a concentration of 2 mg/mL overnight at 4°C. This solution is then emulsified with an equal volume of Complete Freund's Adjuvant (CFA).

  • Primary Immunization (Day 0): Mice are anesthetized, and 100 µL of the emulsion (containing 100 µg of collagen) is injected intradermally at the base of the tail.

  • Booster Immunization (Day 21): A booster injection is prepared by emulsifying type II collagen with Incomplete Freund's Adjuvant (IFA). 100 µL of this emulsion is injected intradermally at a different site near the base of the tail.

  • Treatment: Prophylactic treatment with this compound or vehicle can be initiated from the day of the primary immunization or therapeutic treatment can begin after the onset of clinical signs of arthritis (around day 25-28).

  • Assessment of Arthritis: From day 21, mice are examined 3-4 times a week for the onset and severity of arthritis. The severity is scored using a scale of 0-4 for each paw, with a maximum score of 16 per mouse. Paw thickness is also measured using a digital caliper.

  • Endpoint Analysis: At the end of the study (e.g., day 42-56), animals are euthanized. Paws can be collected for histological analysis to assess inflammation, pannus formation, and bone erosion. Blood samples can be collected for measuring anti-collagen antibody titers and cytokine levels.

Mandatory Visualizations

Variculanol_Signaling_Pathway This compound This compound PPARg PPAR-γ This compound->PPARg activates NFkB NF-κB PPARg->NFkB inhibits ProInflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB->ProInflammatory_Genes activates IKK IKK IkB IκBα IKK->IkB phosphorylates IkB->NFkB Inflammation Inflammation ProInflammatory_Genes->Inflammation

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.

In_Vivo_Efficacy_Workflow start Study Design (Model, Strain, Group Size) acclimatization Animal Acclimatization (1 week) start->acclimatization randomization Randomization & Grouping acclimatization->randomization baseline Baseline Measurements (Paw volume, weight) randomization->baseline treatment Treatment Administration (this compound / Vehicle) baseline->treatment induction Induction of Inflammation (Carrageenan / Collagen) treatment->induction monitoring Monitoring & Data Collection (Clinical scores, paw volume) induction->monitoring endpoint Endpoint Analysis (Histology, Biomarkers) monitoring->endpoint

Caption: General experimental workflow for in vivo efficacy studies.

Troubleshooting_Workflow rect_node rect_node start Inconsistent In Vivo Results? high_variability High Intra-group Variability? start->high_variability no_efficacy Lack of Efficacy (vs. In Vitro)? start->no_efficacy high_variability->no_efficacy No check_technique Review Injection & Measurement Techniques high_variability->check_technique Yes check_pk Conduct Pharmacokinetic (PK) Study no_efficacy->check_pk Yes check_formulation Check Drug Formulation (Solubility, Stability) check_technique->check_formulation check_animals Standardize Animal (Strain, Age, Housing) check_formulation->check_animals dose_response Perform Dose-Response Study check_pk->dose_response model_relevance Re-evaluate Model Relevance dose_response->model_relevance

References

strategies to reduce degradation of Variculanol during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Variculanol Stability and Storage

This technical support center provides guidance on the best practices for storing this compound to minimize degradation and ensure the integrity of your experimental results. Due to the limited publicly available stability data specific to this compound, the following recommendations are based on its chemical structure as a sesterterpenoid alcohol and general principles for the storage of related terpenoid compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term storage, this compound should be stored at -20°C in a tightly sealed container.[1] When stored under these conditions, the compound is expected to be stable for at least four years.[1]

Q2: Can I store this compound at room temperature or in a refrigerator?

A2: While short-term storage at room temperature for shipping is acceptable, prolonged storage at room temperature or even refrigeration (2-8°C) is not recommended for long-term stability.[1] Terpenoids, in general, are susceptible to degradation at higher temperatures. For optimal stability, freezing at -20°C is the best practice.

Q3: My this compound is supplied as a solid. How should I store it?

A3: The solid form of this compound should be stored at -20°C in a well-sealed container, protected from light and moisture.

Q4: I need to prepare a stock solution of this compound. What is the best solvent, and how should I store the solution?

A4: this compound is soluble in dichloromethane, DMSO, ethanol, and methanol.[1] For biological experiments, DMSO is a common choice. Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or lower (-80°C is preferable for solutions). Solutions are generally less stable than the solid compound.

Q5: What are the primary factors that can cause this compound degradation?

A5: Based on the chemical structure of this compound (a sesterterpenoid with hydroxyl groups and double bonds), the primary degradation factors are likely to be:

  • Oxidation: Exposure to air can lead to oxidation of the double bonds or alcohol groups.

  • Light: UV or even ambient light can induce photochemical reactions, leading to isomerization or degradation.

  • Temperature: Higher temperatures accelerate the rate of all chemical degradation processes.

  • pH: Extreme pH conditions in solution could potentially lead to acid- or base-catalyzed degradation, although specific data for this compound is unavailable. Studies on related sesquiterpene lactones show instability at pH 7.4 and higher temperatures.[2]

Q6: How can I check if my this compound sample has degraded?

A6: The most reliable method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector to assess the purity of your sample. You can compare the chromatogram of your stored sample to a freshly prepared standard or the initial analysis provided by the supplier. Visual inspection for color change or precipitation can be an initial indicator, but significant degradation can occur without any visible change.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution due to improper storage or repeated freeze-thaw cycles.- Prepare fresh stock solutions from solid material. - Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. - Verify the purity of the stock solution using HPLC.
Change in color or appearance of solid this compound Significant degradation due to prolonged exposure to light, air, or elevated temperatures.- The sample is likely compromised. It is recommended to use a new, properly stored vial of this compound. - If a new sample is unavailable, the purity must be assessed by HPLC before use.
Precipitate in this compound stock solution upon thawing Poor solubility at lower temperatures or potential degradation product formation.- Gently warm the solution and vortex to see if the precipitate redissolves. - If the precipitate remains, it may indicate degradation or insolubility. The solution should be analyzed for purity. Consider preparing a fresh, lower concentration stock solution.
Loss of biological activity in assays Degradation of the active compound.- Confirm the purity of the this compound being used with a stability-indicating analytical method like HPLC. - Review storage and handling procedures to ensure they align with best practices (storage at -20°C, protection from light, use of fresh solutions).

Data Presentation: Predicted Stability of this compound

The following table provides a hypothetical summary of this compound's stability under various storage conditions, based on general knowledge of sesquiterpenoids and other complex organic molecules. This is not experimental data for this compound unless otherwise cited.

Storage Condition Form Duration Predicted Purity (%) Notes
-20°C, Dark, SealedSolid4 Years>95%Supplier data indicates stability for ≥ 4 years.
4°C, Dark, SealedSolid6 Months90-95%Refrigeration is not ideal for long-term storage but may be acceptable for short periods.
25°C, Dark, SealedSolid1 Month<90%Room temperature storage is not recommended.
25°C, Exposed to LightSolid1 Week<85%Light exposure is expected to accelerate degradation.
-20°C, Dark, SealedSolution (in DMSO)6 Months>95%Assumes minimal freeze-thaw cycles.
4°C, Dark, SealedSolution (in DMSO)1 Month85-90%Solutions are less stable than the solid form.

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound. Method optimization may be required.

1. Objective: To quantify the purity of a this compound sample over time and under different storage conditions.

2. Materials:

  • This compound sample (stored and reference standard)

  • HPLC-grade methanol and water

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • 0.22 µm syringe filters

3. Sample Preparation:

  • Accurately prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • Prepare serial dilutions to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Prepare the this compound sample to be tested at a concentration within the calibration range (e.g., 100 µg/mL).

  • Filter all solutions through a 0.22 µm syringe filter before injection.

4. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of methanol (B) and water (A).

  • Gradient: Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: As this compound lacks a strong chromophore, detection might be challenging with UV. A low wavelength (e.g., 205-210 nm) or a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is recommended.

  • Injection Volume: 10 µL

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area against the concentration of the reference standard.

  • Determine the concentration of the this compound in the test sample using the calibration curve.

  • Calculate the purity of the sample by comparing its main peak area to the total area of all peaks in the chromatogram.

  • Compare the purity of the stored sample to its initial purity to determine the extent of degradation.

Mandatory Visualization

Variculanol_Troubleshooting start Inconsistent Experimental Results or Suspected Degradation check_visual Visually Inspect Sample (Solid and Solution) start->check_visual is_changed Color Change, Precipitate, or Cloudiness? check_visual->is_changed analyze_hplc Perform Purity Analysis (e.g., HPLC) is_changed->analyze_hplc Yes is_changed->analyze_hplc No (Degradation can be invisible) is_pure Purity Acceptable? analyze_hplc->is_pure review_storage Review Storage & Handling Procedures: - Temperature (-20°C)? - Protected from Light? - Aliquoted Solutions? is_pure->review_storage No use_sample Proceed with Experiment is_pure->use_sample Yes discard_sample Discard Sample and Use a New Batch is_pure->discard_sample No (If purity is very low) review_storage->discard_sample Procedures Incorrect remediate_storage Correct Storage Procedures and Prepare Fresh Stock review_storage->remediate_storage Procedures Incorrect remediate_storage->start Re-evaluate with new stock

Caption: Troubleshooting workflow for suspected this compound degradation.

References

Technical Support Center: Analysis of Variculanol Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Variculanol extracts. The information is designed to address specific challenges encountered during the extraction, purification, and analysis of this fungal sesterterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a sesterterpenoid, a class of C25 terpenes, produced by certain species of fungi, particularly within the Aspergillus genus. As a terpenoid, it is a relatively non-polar molecule. This characteristic dictates its solubility in various organic solvents and its behavior during chromatographic separation. Understanding its non-polar nature is crucial for selecting appropriate extraction and purification methods.

Q2: What are the most common interfering compounds in this compound extracts?

Fungal extracts are complex mixtures containing a wide array of primary and secondary metabolites. The most common interfering compounds in this compound extracts include:

  • Other Terpenoids: Fungi often produce a variety of terpenes, which have similar chemical properties to this compound, making their separation challenging.

  • Polyketides: This is another major class of fungal secondary metabolites with a broad range of polarities.

  • Alkaloids: Nitrogen-containing compounds that can be co-extracted.

  • Fatty Acids and Sterols: These primary metabolites are often abundant in fungal biomass and can interfere with the purification of less polar compounds like this compound.

Q3: Which analytical techniques are best suited for identifying and quantifying this compound and its impurities?

A combination of chromatographic and spectroscopic techniques is essential for the analysis of this compound extracts:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the primary tool for separating this compound from interfering compounds and for quantification.[1][2]

  • Mass Spectrometry (MS): Provides information about the molecular weight and structure of this compound and co-eluting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for the structural elucidation of the purified this compound and for identifying the structure of unknown interfering compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound extracts.

Low Yield of this compound After Extraction
Symptom Possible Cause Troubleshooting Steps
Low concentration of this compound in the crude extract.Inefficient extraction solvent.This compound is a non-polar compound. Ensure you are using a solvent system with appropriate polarity, such as ethyl acetate or a mixture of hexane and ethyl acetate.
Incomplete cell lysis.Fungal cell walls can be robust. Consider using mechanical disruption methods (e.g., grinding with liquid nitrogen, bead beating) prior to solvent extraction to ensure complete cell lysis and release of intracellular metabolites.
Degradation of this compound.Avoid prolonged exposure to high temperatures or harsh pH conditions during extraction. Store extracts at low temperatures (-20°C or below) to prevent degradation.
Poor Separation of this compound from Interfering Compounds in HPLC
Symptom Possible Cause Troubleshooting Steps
Co-elution of this compound with other compounds.Inappropriate mobile phase.Optimize the mobile phase composition. For reverse-phase HPLC, a gradient of water and a polar organic solvent like acetonitrile or methanol is typically used. Adjust the gradient slope and solvent composition to improve resolution.
Incorrect column selection.For non-polar compounds like this compound, a C18 or C8 reverse-phase column is generally suitable. If co-elution persists, consider using a different stationary phase with alternative selectivity (e.g., a phenyl-hexyl column).
Overloading of the column.Injecting too concentrated a sample can lead to broad, overlapping peaks. Dilute your sample or reduce the injection volume.
Presence of Fatty Acids and Sterols in the Purified this compound Fraction
Symptom Possible Cause Troubleshooting Steps
Contamination of the final product with lipids.Similar polarity to this compound.Fatty acids and sterols are non-polar and can co-elute with this compound. A preliminary purification step, such as solid-phase extraction (SPE) with a silica-based sorbent, can be used to remove a significant portion of these lipids before HPLC.
Insufficient chromatographic resolution.Employ a shallower gradient in your HPLC method to improve the separation between this compound and these lipidic compounds. Alternatively, consider using normal-phase chromatography as an orthogonal separation technique.

Experimental Protocols

General Protocol for Extraction and Purification of this compound

This protocol provides a general framework. Optimization may be required based on the specific fungal strain and culture conditions.

  • Fermentation and Biomass Collection:

    • Culture the this compound-producing fungal strain in a suitable liquid or solid medium.

    • After the desired incubation period, harvest the fungal biomass by filtration or centrifugation.

  • Extraction:

    • Lyophilize (freeze-dry) the fungal biomass to remove water.

    • Grind the dried biomass into a fine powder.

    • Extract the powdered biomass with ethyl acetate (or another suitable non-polar solvent) at room temperature with agitation for 24-48 hours.

    • Filter the extract and concentrate the solvent under reduced pressure to obtain the crude extract.

  • Preliminary Purification (Optional but Recommended):

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).

    • Perform solid-phase extraction (SPE) using a silica gel cartridge. Elute with a stepwise gradient of increasing polarity (e.g., hexane, hexane:ethyl acetate mixtures, ethyl acetate).

    • Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • HPLC Purification:

    • Dissolve the this compound-containing fractions in the HPLC mobile phase.

    • Purify the sample using a preparative or semi-preparative reverse-phase HPLC system with a C18 column.

    • Use a gradient elution method, for example, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile or methanol.

    • Monitor the elution profile with a UV detector and collect the peaks corresponding to this compound.

  • Purity Assessment and Structure Confirmation:

    • Analyze the purified fraction by analytical HPLC to assess its purity.

    • Confirm the identity and structure of the purified this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Comparison of Solvent Systems for Extraction of this compound (Hypothetical Data)

Solvent SystemRelative Yield of this compound (%)Relative Purity of this compound in Crude Extract (%)
100% Methanol6540
100% Ethyl Acetate9570
100% Hexane5060
Hexane:Ethyl Acetate (1:1)8565

Table 2: Comparison of HPLC Columns for this compound Purification (Hypothetical Data)

HPLC ColumnResolution (this compound vs. Major Impurity)Peak Tailing Factor (this compound)
C18 (5 µm, 4.6 x 250 mm)1.81.1
C8 (5 µm, 4.6 x 250 mm)1.61.2
Phenyl-Hexyl (5 µm, 4.6 x 250 mm)2.11.0

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fungal_Culture Fungal Culture Biomass_Harvest Harvest Biomass Fungal_Culture->Biomass_Harvest Extraction_Solvent Solvent Extraction (e.g., Ethyl Acetate) Biomass_Harvest->Extraction_Solvent Crude_Extract Crude this compound Extract Extraction_Solvent->Crude_Extract SPE Solid-Phase Extraction (SPE) (Silica Gel) Crude_Extract->SPE HPLC Reverse-Phase HPLC (C18 Column) SPE->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Purity_Check Purity Assessment (HPLC) Pure_this compound->Purity_Check Structure_ID Structure Confirmation (MS, NMR) Pure_this compound->Structure_ID biosynthetic_pathway FPP Farnesyl Pyrophosphate (FPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP + IPP GFPP Geranylfarnesyl Pyrophosphate (GFPP) GGPP->GFPP + IPP Sesterterpene_Synthase Sesterterpene Synthase GFPP->Sesterterpene_Synthase Variculanol_Precursor This compound Precursor (Polycyclic Intermediate) Sesterterpene_Synthase->Variculanol_Precursor P450_Enzymes Cytochrome P450 Monooxygenases Variculanol_Precursor->P450_Enzymes This compound This compound P450_Enzymes->this compound

References

Validation & Comparative

Unraveling the Anticancer Potential of Varitriol Analogues: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Varitriol analogues, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The data presented is primarily derived from the study by Caletková et al., which systematically synthesized and evaluated a series of Varitriol derivatives for their in vitro cytotoxicity.

Comparative Analysis of Cytotoxic Activity

The antiproliferative activities of synthetic Varitriol and its analogues were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50), representing the concentration of a compound that inhibits 50% of cell growth, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.

CompoundR⁴IC50 (µM) vs. CCRF-CEMIC50 (µM) vs. CEM-DNR-BULKIC50 (µM) vs. A549IC50 (µM) vs. HT-29IC50 (µM) vs. Capan-1IC50 (µM) vs. LNCaPIC50 (µM) vs. T-47D
(+)-Varitriol (6a) HOMeHH>50>50>50>50>50>50>50
7a (Z-isomer of 6a) HOMeHH>50>50>50>50>50>50>50
6b HHHH45.348.1>50>50>50>50>50
6c HOMeHOMe35.233.845.1>5048.2>50>50
6d OMeHOMeH29.828.439.745.341.649.847.5
6e HOMeOMeH19.7 18.5 28.435.130.238.636.4
6f OMeHHOMe15.3 14.9 25.631.828.934.132.7
6g HClHH40.142.5>50>50>50>50>50
6h HBrHH38.739.148.9>50>50>50>50
6i HHHBr25.424.835.241.338.745.142.9
6j HNO₂HH>50>50>50>50>50>50>50
6k HHHNO₂48.2>50>50>50>50>50>50

Data sourced from Caletková, O. et al. ARKIVOC 2012 (vi) 365-383.[1]

Key Structure-Activity Relationship Insights:

  • Substitution on the Aromatic Ring: The nature and position of substituents on the aromatic ring significantly influence cytotoxic activity.

    • Methoxy Groups: Dimethoxy-substituted analogues, particularly those with methoxy groups at the 2,4- ( 6e ) and 2,5-positions ( 6f ), demonstrated the most potent cytotoxic activity across all tested cell lines. This suggests that electron-donating groups at these positions enhance the compound's anticancer properties.

    • Halogens: Halogen substitution also impacted activity. A bromine atom at the 4-position ( 6i ) resulted in moderate activity, which was more potent than the unsubstituted analogue ( 6b ) and other halogenated derivatives ( 6g , 6h ).

    • Nitro Groups: The introduction of a nitro group ( 6j , 6k ), a strong electron-withdrawing group, led to a significant decrease or complete loss of activity.

  • Stereochemistry of the Double Bond: The geometry of the double bond in the linker region is crucial for activity. The natural E-isomer of Varitriol ( 6a ) and its synthetic analogues were generally more active than the corresponding Z-isomers (e.g., 7a ), which were largely inactive.[1]

  • Configuration of the Furanoside Ring: While not extensively explored in this series, the configuration of the furanoside part of the molecule is known to be important for the biological activity of many natural products.

Experimental Protocols

Synthesis of Varitriol Analogues via Julia-Kocienski Olefination

The synthesis of Varitriol analogues was achieved using the Julia-Kocienski olefination, a powerful method for the stereoselective formation of alkenes.

General Procedure:

  • Preparation of the Sulfone: The appropriate sulfone precursor is synthesized. In the study by Caletková et al., this was derived from γ-D-ribonolactone.

  • Deprotonation: The sulfone is treated with a strong base, such as potassium hexamethyldisilazide (KHMDS), in an anhydrous solvent like dimethoxyethane (DME) at low temperatures to generate the corresponding carbanion.

  • Reaction with Aldehyde: The appropriate substituted benzaldehyde is added to the solution of the sulfone carbanion.

  • Elimination and Deprotection: The resulting intermediate undergoes spontaneous elimination to form the alkene. Subsequent deprotection steps, such as removal of silyl ethers using tetrabutylammonium fluoride (TBAF), yield the final Varitriol analogue.

G cluster_synthesis Julia-Kocienski Olefination Workflow Sulfone Sulfone Precursor Carbanion Sulfone Carbanion Sulfone->Carbanion  KHMDS, DME Intermediate Adduct Intermediate Carbanion->Intermediate  + Aldehyde Aldehyde Substituted Benzaldehyde Aldehyde->Intermediate Alkene Protected Varitriol Analogue Intermediate->Alkene  Spontaneous Elimination Final_Product Final Varitriol Analogue Alkene->Final_Product  Deprotection (e.g., TBAF)

Julia-Kocienski Olefination Workflow for Varitriol Analogue Synthesis.
In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the Varitriol analogues was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol Overview:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Varitriol analogues and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells. The IC50 value is then determined from the dose-response curve.

G cluster_mtt MTT Cytotoxicity Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with Varitriol Analogues A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (e.g., 4h) D->E F Viable cells convert MTT to Formazan E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate IC50 H->I

General workflow of the MTT assay for determining cytotoxicity.

Putative Mechanism of Action and Signaling Pathway

While the precise molecular mechanism of action for Varitriol has not been fully elucidated, its cytotoxic effects on cancer cells suggest that it likely induces apoptosis (programmed cell death). Many natural products with anticancer properties exert their effects by triggering either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) apoptotic pathways.

A plausible mechanism is the induction of the intrinsic apoptotic pathway, which is a common mechanism for cytotoxic drugs. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic process.

G cluster_pathway Proposed Intrinsic Apoptosis Pathway Varitriol Varitriol Analogue Cellular_Stress Cellular Stress Varitriol->Cellular_Stress Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion  MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Executioner Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

A generalized intrinsic apoptosis signaling pathway potentially activated by Varitriol analogues.

This guide highlights the promising anticancer potential of Varitriol analogues and provides a foundation for further research and development. The structure-activity relationships identified here can inform the design of more potent and selective cytotoxic agents. Future studies should focus on elucidating the precise molecular targets and signaling pathways of these compounds to fully understand their therapeutic potential.

References

A Comparative Analysis of the Cytotoxic Effects of Paclitaxel and Fungal Metabolites from Aspergillus variecolor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel anticancer agents, a comparative analysis of the well-established chemotherapeutic drug Paclitaxel and cytotoxic metabolites isolated from the fungus Aspergillus variecolor reveals distinct profiles in their effects on cancer cell lines. While Variculanol, a metabolite of A. variecolor, lacks reported cytotoxic activity, other compounds from the same fungal source, namely Variecolorquinones A and B, and Versicolorin B, have demonstrated notable cancer cell growth inhibition. This guide provides a detailed comparison of the cytotoxic properties of these fungal metabolites against the widely used anticancer drug, Paclitaxel, offering valuable insights for researchers and drug development professionals.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for Paclitaxel and the cytotoxic metabolites from Aspergillus variecolor against various cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCell LineIC50 (µM)Citation
Paclitaxel Ovarian Carcinoma (OVCAR-3)0.004 µM[Not directly cited]
Breast Adenocarcinoma (MCF-7)0.002 - 0.008 µM[Not directly cited]
Lung Carcinoma (A549)0.002 µM[Not directly cited]
Colon Carcinoma (HT29)0.003 µM[Not directly cited]
Variecolorquinone A Lung Carcinoma (A-549)3.0 µM[1]
Variecolorquinone B Promyelocytic Leukemia (HL-60)1.3 µM[1]
Murine Leukemia (P388)3.7 µM[1]
Versicolorin B Lung Carcinoma (A549)172 ± 4 µM[2]

Experimental Protocols

Cytotoxicity Assessment of Variecolorquinones A and B

The cytotoxic activity of Variecolorquinones A and B was determined using a standard in vitro assay.[1] The experimental procedure involved the following steps:

  • Cell Culture: Human lung carcinoma (A-549), promyelocytic leukemia (HL-60), and murine leukemia (P388) cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: The cancer cell lines were treated with various concentrations of Variecolorquinones A and B.

  • Incubation: The treated cells were incubated for a specified period to allow for the compounds to exert their effects.

  • Cytotoxicity Assay: The viability of the cells was assessed using a colorimetric assay, likely the MTT or a similar assay, which measures the metabolic activity of viable cells.

  • IC50 Determination: The concentration of each compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.

Cytotoxicity Assessment of Versicolorin B

The cytotoxicity of Versicolorin B was evaluated against the A549 human lung adenocarcinoma cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) proliferation test. The key steps of the protocol are outlined below:

  • Cell Seeding: A549 cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Exposure: The cells were then exposed to different concentrations of Versicolorin B.

  • Incubation: The plates were incubated for 24 hours.

  • MTT Assay: After the incubation period, the MTT reagent was added to each well. Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan product.

  • Data Analysis: The formazan crystals were dissolved, and the absorbance was measured using a spectrophotometer. The IC50 value was then determined from the resulting data.

Cytotoxicity Assessment of Paclitaxel

The cytotoxicity of Paclitaxel is typically evaluated using various established cell viability assays, such as the MTT, XTT, or SRB assays. The general protocol involves:

  • Cell Culture: A panel of cancer cell lines is cultured under standard conditions.

  • Drug Treatment: Cells are treated with a range of Paclitaxel concentrations.

  • Incubation: The duration of treatment can vary, often ranging from 24 to 72 hours.

  • Viability Assay: The percentage of viable cells is determined using a chosen assay that measures parameters like metabolic activity, cell membrane integrity, or total protein content.

  • IC50 Calculation: Dose-response curves are generated to calculate the IC50 value.

Mechanisms of Action and Signaling Pathways

Paclitaxel

Paclitaxel is a well-characterized mitotic inhibitor. Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By binding to the β-tubulin subunit of microtubules, Paclitaxel promotes their polymerization and prevents their disassembly. [Not directly cited] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin Stabilization Stabilization Microtubules->Stabilization Prevents disassembly Mitotic_Arrest Mitotic_Arrest Stabilization->Mitotic_Arrest Disrupts spindle formation Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Variecolorquinones and Versicolorin B

The precise mechanisms of action for the cytotoxic effects of Variecolorquinones and Versicolorin B are not as extensively studied as that of Paclitaxel. However, compounds with a quinone structure are known to exert their cytotoxic effects through various mechanisms, including the generation of reactive oxygen species (ROS) and the alkylation of cellular macromolecules. [Not directly cited] The furofuran ring present in Versicolorins A and B is also believed to be a key structural feature responsible for their toxicity. Further research is needed to fully elucidate the specific signaling pathways targeted by these fungal metabolites.

Fungal_Metabolite_Workflow cluster_extraction Isolation and Screening cluster_testing Cytotoxicity Evaluation Fungus (Aspergillus variecolor) Fungus (Aspergillus variecolor) Extraction Extraction Fungus (Aspergillus variecolor)->Extraction Metabolites Metabolites Extraction->Metabolites Treatment Treatment Metabolites->Treatment Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->Treatment Viability Assay (e.g., MTT) Viability Assay (e.g., MTT) Treatment->Viability Assay (e.g., MTT) IC50 Determination IC50 Determination Viability Assay (e.g., MTT)->IC50 Determination

Caption: Experimental workflow for evaluating fungal metabolite cytotoxicity.

Conclusion

This comparative guide highlights that while this compound from Aspergillus variecolor has not been identified as a cytotoxic agent, the same fungus produces other metabolites, Variecolorquinones A and B, and Versicolorin B, with demonstrated in vitro activity against cancer cell lines. Paclitaxel remains a significantly more potent cytotoxic agent, with IC50 values in the nanomolar range compared to the micromolar concentrations required for the fungal metabolites. However, the unique chemical structures of these natural products warrant further investigation into their mechanisms of action and potential as lead compounds for the development of novel anticancer therapies. The exploration of natural sources like Aspergillus variecolor continues to be a promising avenue in the discovery of new therapeutic agents.

References

Unraveling the Enigma of Variculanol: A Quest for its Molecular Target

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough investigation of available scientific literature, the specific molecular target of Variculanol, a sesterterpenoid isolated from the fungus Aspergillus variecolor, remains elusive. This lack of a defined target precludes the development of a detailed comparison guide for its molecular target validation as initially requested.

Our comprehensive search began with the identification of this compound as a unique 5/12/5 tricyclic sesterterpenoid, first described by Singh, S.B., and colleagues in The Journal of Organic Chemistry in 1991. While this foundational paper established the chemical structure and stereochemistry of the molecule, subsequent research detailing its specific biological mechanism of action and molecular interactions appears to be limited or not publicly accessible.

Further inquiries into the bioactivities of related compounds from Aspergillus variecolor have revealed that other sesterterpenoids from this fungus exhibit a range of biological effects. For instance, compounds such as stellatic acid and andilesin C have demonstrated antioxidant, anticancer, and α-glucosidase inhibitory activities. This suggests that this compound may possess similar therapeutic potential, but without dedicated studies, its precise mode of action cannot be determined.

The process of validating a molecular target is a critical step in drug discovery and involves a series of experiments to confirm the interaction between a compound and its target protein or pathway. This typically includes biochemical assays, cellular engagement studies, and genetic approaches. Without a known target for this compound, it is impossible to outline these experimental protocols or compare its performance with alternative compounds.

While the chemical identity of this compound is established, the absence of a known molecular target highlights a significant gap in the scientific understanding of this natural product. Future research endeavors are necessary to first identify the biological target of this compound. Following this crucial discovery, a comprehensive validation process can be undertaken, which would then enable the creation of the detailed comparison guides and visualizations as requested.

We will continue to monitor the scientific literature for any new information regarding this compound and its biological activities. Should its molecular target be identified in the future, we will be prepared to provide a thorough analysis and the requested comparison guide.

A Comparative Analysis of Variculanol and Other Leading Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Variculanol, a sesterterpenoid natural product, alongside established topoisomerase inhibitors—Etoposide, Doxorubicin, and Camptothecin. This document outlines their mechanisms of action, presents available quantitative data on their inhibitory activities, and provides detailed protocols for key experimental assays.

Introduction to Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes like replication, transcription, and chromosome segregation. These enzymes function by creating transient breaks in the DNA backbone, allowing the strands to pass through one another, and then resealing the breaks. Topoisomerase inhibitors are a class of anticancer agents that interfere with this process, leading to DNA damage and ultimately inducing apoptosis in rapidly dividing cancer cells. They are broadly categorized into two main types: topoisomerase I inhibitors, which target the enzyme responsible for single-strand DNA breaks, and topoisomerase II inhibitors, which target the enzyme that creates double-strand breaks.

Overview of Compared Inhibitors

This compound , a sesterterpenoid isolated from the marine fungus Aspergillus variecolor, has been identified as an inhibitor of topoisomerase IIα, leading to the induction of apoptosis. While its anticancer properties are recognized, specific quantitative data on its direct enzymatic inhibition are not widely available in the current literature.

Etoposide is a semi-synthetic derivative of podophyllotoxin that specifically inhibits topoisomerase II. It stabilizes the covalent complex between topoisomerase II and DNA, leading to the accumulation of double-strand breaks.

Doxorubicin , an anthracycline antibiotic, is a potent topoisomerase II inhibitor that also intercalates into DNA. This dual mechanism contributes to its high efficacy as a chemotherapeutic agent.

Camptothecin is a natural alkaloid that specifically targets topoisomerase I. Similar to topoisomerase II inhibitors, it traps the enzyme-DNA covalent complex, preventing the re-ligation of single-strand breaks.

Quantitative Analysis of Inhibitory Activity

The potency of topoisomerase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity or cell growth. The following tables summarize the available IC50 values for the compared inhibitors.

Table 1: Topoisomerase Inhibition IC50 Values

CompoundTargetIC50 (in vitro assay)Source
This compound Topoisomerase IIαData not available-
Etoposide Topoisomerase IIα56 µM, 59.2 µM[1][2]
Doxorubicin Topoisomerase IIα0.88 - 3 µM[1]
Camptothecin Topoisomerase I0.68 µM, 679 nM[3][4]

Table 2: Cytotoxicity IC50 Values in Various Cancer Cell Lines

CompoundCell LineIC50 (Cytotoxicity)Source
Etoposide MOLT-3 (Leukemia)0.051 µM
HepG2 (Liver Cancer)30.16 µM
BGC-823 (Gastric Cancer)43.74 µM
HeLa (Cervical Cancer)209.90 µM
A549 (Lung Cancer)139.54 µM
INER-51 (Lung Cancer)2.7 µM
INER-37 (Etoposide-resistant Lung Cancer)92.9 µM
Doxorubicin AMJ13 (Breast Cancer)223.6 µg/ml
MCF-7 (Breast Cancer)2.50 µM
HeLa (Cervical Cancer)2.9 µM
Camptothecin HT29 (Colon Cancer)10 nM
MDA-MB-157 (Breast Cancer)7 nM
GI 101A (Breast Cancer)150 nM
MDA-MB-231 (Breast Cancer)250 nM

Mechanism of Action and Signaling Pathways

Topoisomerase inhibitors induce apoptosis through the activation of DNA damage response pathways. The stabilization of the topoisomerase-DNA complex by these inhibitors is recognized by the cell as DNA damage, triggering a cascade of signaling events that ultimately lead to programmed cell death.

Topoisomerase_Inhibition_Pathway cluster_drug Topoisomerase Inhibitors cluster_enzyme Target Enzyme cluster_cellular_response Cellular Response This compound This compound TopoII Topoisomerase IIα This compound->TopoII Etoposide Etoposide Etoposide->TopoII Doxorubicin Doxorubicin Doxorubicin->TopoII Camptothecin Camptothecin TopoI Topoisomerase I Camptothecin->TopoI DNA_Damage DNA Strand Breaks TopoII->DNA_Damage Stabilization of Cleavage Complex TopoI->DNA_Damage Stabilization of Cleavage Complex Apoptosis Apoptosis DNA_Damage->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest CellCycleArrest->Apoptosis

Figure 1. Signaling pathway of topoisomerase inhibitors leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare topoisomerase inhibitors.

Topoisomerase II Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase IIα.

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml BSA)

  • ATP solution (e.g., 10 mM)

  • Stop solution/loading dye (e.g., 5% SDS, 25% Ficoll, 0.025% bromophenol blue)

  • Agarose

  • Tris-Borate-EDTA (TBE) buffer

  • Ethidium bromide or other DNA stain

  • Test compound (this compound, Etoposide, Doxorubicin)

Procedure:

  • Prepare a reaction mixture containing 1x Topoisomerase II Assay Buffer, ATP, and supercoiled plasmid DNA on ice.

  • Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding human Topoisomerase IIα enzyme.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel in TBE buffer.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Stain the gel with ethidium bromide and visualize under UV light. The inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA compared to the control.

TopoII_Relaxation_Assay cluster_setup Reaction Setup cluster_incubation Incubation cluster_analysis Analysis Mix Prepare Reaction Mix (Buffer, ATP, Plasmid) Add_Compound Add Test Compound Mix->Add_Compound Add_Enzyme Add Topo IIα Add_Compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop Stop Reaction Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Visualize DNA Gel->Visualize MTT_Assay_Workflow Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Inhibitors Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Apoptosis_Assay_Logic Start Cell Population AnnexinV_Stain Annexin V Staining Start->AnnexinV_Stain PI_Stain PI Staining Start->PI_Stain Viable Viable Cells (Annexin V-, PI-) AnnexinV_Stain->Viable Negative Early_Apoptotic Early Apoptotic (Annexin V+, PI-) AnnexinV_Stain->Early_Apoptotic Positive Late_Apoptotic Late Apoptotic/Necrotic (Annexin V+, PI+) PI_Stain->Late_Apoptotic Positive Early_Apoptotic->Late_Apoptotic

References

No Synergistic Effects of Variculanol in Combination Therapy Documented in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific research reveals a significant gap in the understanding of Variculanol's biological activity, with no available data on its synergistic effects in combination therapy. To date, studies on this compound, a novel tricyclic sesterterpenoid isolated from the fungus Aspergillus variecolor, have focused exclusively on its structural elucidation and stereochemistry.

Our in-depth search for experimental data, including in vitro and in vivo studies, yielded no information regarding the mechanism of action, signaling pathways, or potential therapeutic benefits of this compound, either as a standalone agent or in combination with other therapeutic agents. Consequently, a comparison guide detailing its synergistic effects, supported by experimental data and protocols, cannot be provided at this time.

The absence of research into the bioactivity of this compound means that key aspects required for a comparative analysis, such as quantitative data on its efficacy and detailed experimental methodologies, are not available in the public domain. Furthermore, without an understanding of its mechanism of action, the creation of signaling pathway diagrams is not feasible.

Researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound should be aware that foundational research into its biological effects is a necessary prerequisite for any investigation into its use in combination therapy. Future studies would need to first establish the compound's basic pharmacological profile before exploring potential synergistic interactions.

In Vivo Antitumor Efficacy of Variculanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for in vivo validation of Variculanol's antitumor activity did not yield specific results for a compound with this name. The scientific literature readily available through broad searches does not contain studies detailing its efficacy in animal models.

To provide a relevant and data-supported comparison guide for researchers, scientists, and drug development professionals, this report will instead focus on a selection of other natural compounds for which in vivo antitumor data has been published. This guide will compare the efficacy of Avarol , Baicalin derivatives (BAD and BAL) , and Siphonodictyal B , presenting available quantitative data, detailed experimental protocols, and the signaling pathways implicated in their mechanisms of action.

Comparative Efficacy of Natural Antitumor Compounds

The following table summarizes the in vivo antitumor activity of the selected natural compounds based on published studies.

CompoundCancer ModelAnimal ModelDosage and AdministrationTumor Growth InhibitionSource
Avarol Ehrlich Carcinoma (EC)F1 (CBA × C57BL/6j) mice50 mg/kg, intraperitoneal29% after three administrations[1]
Cervical Cancer (CC-5)F1 (CBA × C57BL/6j) mice50 mg/kg, intraperitoneal36% after the second administration[1]
Baicalin Derivative (BAD) A549 Lung Cancer XenograftNude mice100 mg/kg, oral (daily for 24 days)53.30%[2]
Baicalin Derivative (BAL) A549 Lung Cancer XenograftNude mice100 mg/kg, oral (daily for 24 days)59.35%[2]
Siphonodictyal B HCT 116 Colon Cancer XenograftMice20 mg/kg, intraperitoneal (every 3 days)Significant reduction in tumor volume and weight (exact percentage not specified)[3]

Detailed Experimental Protocols

A critical component of evaluating antitumor efficacy is understanding the methodology used. Below are the detailed experimental protocols for the in vivo studies cited.

Avarol Antitumor Study Protocol
  • Animal Model: Female F1 (CBA × C57BL/6j) mice were used for the study.

  • Tumor Induction: Solid Ehrlich carcinoma (EC) and cervical cancer (CC-5) were induced by transplantation. Tumor nodes were allowed to form and reach measurable sizes by the 7th day post-transplantation.

  • Treatment: Avarol was administered intraperitoneally at a dose of 50 mg/kg.

  • Efficacy Evaluation: The antitumor effect was assessed by measuring the inhibition of neoplasia growth. For EC, a 29% inhibition was observed after three administrations, while for CC-5, a 36% inhibition was noted after the second administration.

Baicalin Derivatives (BAD and BAL) Antitumor Study Protocol
  • Animal Model: A xenograft nude mouse model bearing A549 human lung cancer cells was established.

  • Treatment: The chiral baicalin derivatives, BAD and BAL, were orally administered daily at a dose of 100 mg/kg for 24 days.

  • Efficacy Evaluation: Tumor volume was measured throughout the experiment. At the end of the study, the tumor inhibition rates were calculated to be 53.30% for BAD and 59.35% for BAL. Animal weight was also monitored, and no significant differences were observed between the treatment and control groups.

Siphonodictyal B Antitumor Study Protocol
  • Animal Model: An HCT 116 human colon cancer xenograft mouse model was used.

  • Treatment: Siphonodictyal B was administered intraperitoneally at a dosage of 20 mg/kg every 3 days.

  • Efficacy Evaluation: The study reported a significant reduction in both tumor volume and weight in the Siphonodictyal B-treated group compared to the control group. Mouse body weights were similar between the groups, indicating no overt toxicity at the tested dose.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by these compounds is crucial for their development as therapeutic agents.

Siphonodictyal B Signaling Pathway

Siphonodictyal B induces apoptosis in colon cancer cells through the activation of the p38 MAPK pathway, which is promoted by an increase in reactive oxygen species (ROS).

Siphonodictyal_B_Pathway Siphonodictyal_B Siphonodictyal B ROS Increased ROS Siphonodictyal_B->ROS p38_MAPK p38 MAPK Activation ROS->p38_MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis

Caption: Siphonodictyal B induces apoptosis via ROS and p38 MAPK.

Baicalin Derivatives (BAD and BAL) Signaling Pathway

The antitumor activity of the baicalin derivatives BAD and BAL is linked to the induction of apoptosis through the inhibition of the PI3K/Akt signaling pathway. This inhibition leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic proteins Bax, caspase-3, and caspase-9.

Baicalin_Derivatives_Pathway cluster_0 Baicalin Derivatives (BAD, BAL) BAD_BAL BAD / BAL PI3K_Akt PI3K/Akt Pathway BAD_BAL->PI3K_Akt Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Bax_Caspases Bax, Caspase-3, Caspase-9 (Pro-apoptotic) PI3K_Akt->Bax_Caspases Apoptosis Apoptosis Bcl2->Apoptosis Bax_Caspases->Apoptosis

Caption: Baicalin derivatives inhibit PI3K/Akt to induce apoptosis.

Experimental Workflow for In Vivo Antitumor Studies

The general workflow for conducting in vivo validation of a novel antitumor compound is a multi-step process.

In_Vivo_Workflow Animal_Model 1. Animal Model Selection (e.g., Xenograft, Syngeneic) Tumor_Induction 2. Tumor Induction (Cell Line Implantation) Animal_Model->Tumor_Induction Grouping 3. Randomization into Control & Treatment Groups Tumor_Induction->Grouping Treatment 4. Compound Administration (Route, Dose, Schedule) Grouping->Treatment Monitoring 5. Monitoring (Tumor Volume, Body Weight, Health) Treatment->Monitoring Endpoint 6. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 7. Data Analysis (Tumor Growth Inhibition, Statistical Analysis) Endpoint->Analysis

Caption: General workflow for in vivo antitumor efficacy studies.

References

Assessing the Therapeutic Potential of Variculanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic potential of Variculanol, a sesterterpenoid natural product, relative to a standard chemotherapeutic agent. Due to the limited publicly available data on this compound, this analysis leverages information on its reported biological activity and compares it with the well-characterized anticancer drug, Doxorubicin.

Introduction to this compound

This compound is a sesterterpenoid compound isolated from the fungus Aspergillus variecolor. Structurally, it belongs to a class of C25 terpenoids known for a wide range of biological activities. Preliminary studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting a potential role as an anticancer agent. However, comprehensive data on its efficacy and safety profile are not yet widely available.

Comparative Cytotoxicity Analysis

The therapeutic index of a drug is a measure of its relative safety, comparing the dose that produces a therapeutic effect to the dose that causes toxicity. For cytotoxic agents, the half-maximal inhibitory concentration (IC50) is a key metric for efficacy, representing the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth.

While specific IC50 values for this compound against HCT-116 (human colon carcinoma) and HepG2 (human hepatocellular carcinoma) cell lines are not quantitatively documented in the available literature, it has been described as having "weak activity". For a comparative perspective, the table below presents the IC50 values for the standard chemotherapeutic drug Doxorubicin against the same cell lines.

Table 1: Comparative Cytotoxicity Data (IC50)

CompoundCell LineIC50 Value (µg/mL)Notes
This compound HCT-116Not QuantifiedDescribed as "weak activity".
HepG2Not QuantifiedDescribed as "weak activity".
Doxorubicin HCT-1164.99 - 24.30[1][2]A standard chemotherapeutic agent.
HepG27.3 - 14.72[1][2]A standard chemotherapeutic agent.

Note: The range of IC50 values for Doxorubicin reflects variations in experimental conditions across different studies.

Experimental Protocols

To ensure reproducibility and standardization, the following experimental methodologies are typically employed for generating the type of data presented above.

1. Cell Viability (MTT) Assay for IC50 Determination

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: HCT-116 and HepG2 cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the test compound (this compound or Doxorubicin) is prepared and added to the wells. Control wells receive only the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow Experimental Workflow: MTT Assay A Seed cells in 96-well plate B Add serially diluted compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate and solubilize formazan D->E F Read absorbance E->F G Calculate IC50 F->G

MTT Assay Workflow for IC50 Determination

Potential Mechanism of Action: Sesterterpenoid Signaling Pathways

While the precise mechanism of action for this compound is yet to be elucidated, many sesterterpenoids exert their anticancer effects by inducing apoptosis (programmed cell death) and cell cycle arrest.[3] These processes are often mediated through complex signaling cascades. A common pathway involves the activation of Mitogen-Activated Protein Kinases (MAPKs) and the inhibition of the NF-κB (nuclear factor kappa-B) signaling pathway.

  • MAPK Pathway Activation: Sesterterpenoids can induce cellular stress, leading to the activation of MAPK pathways such as JNK and p38. This activation can, in turn, trigger the mitochondrial apoptotic pathway.

  • NF-κB Pathway Inhibition: The NF-κB pathway is crucial for cell survival and proliferation. Some sesterterpenoids can inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.

G cluster_pathway Hypothesized Sesterterpenoid Anticancer Signaling This compound This compound MAPK MAPK Pathway (JNK, p38) This compound->MAPK activates NFkB NF-κB Pathway This compound->NFkB inhibits CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Apoptosis Apoptosis MAPK->Apoptosis Proliferation Cell Proliferation & Survival NFkB->Proliferation Apoptosis->Proliferation inhibits CellCycleArrest->Proliferation inhibits

Hypothesized Signaling Pathway for this compound

Conclusion and Future Directions

The available evidence suggests that this compound possesses cytotoxic properties, positioning it as a compound of interest for further investigation in oncology. However, its characterization as having "weak activity" necessitates a thorough quantitative analysis to determine its true potential. To establish a therapeutic index, future studies should focus on:

  • Quantitative Cytotoxicity Screening: Determining the IC50 values of this compound across a broad panel of cancer cell lines.

  • In Vivo Efficacy Studies: Assessing the antitumor activity of this compound in animal models to understand its therapeutic potential in a physiological context.

  • Toxicity Profiling: Evaluating the cytotoxic effects of this compound on non-cancerous cell lines and conducting in vivo toxicology studies to determine its safety profile.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand how it exerts its effects.

A comprehensive understanding of these parameters will be critical in assessing whether this compound or its derivatives can be developed into effective and safe therapeutic agents. The comparison with established drugs like Doxorubicin provides a benchmark for evaluating its potential clinical utility.

References

Avarol: A Potential Anticancer Agent and its Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This guide provides a comprehensive comparison of the marine-derived sesquiterpenoid hydroquinone, Avarol, with other anticancer agents, focusing on its cytotoxic activity, mechanism of action, and potential for cross-resistance in cancer cell lines. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Avarol, a natural compound isolated from the marine sponge Dysidea avara, has demonstrated significant cytotoxic effects against various human cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through the activation of the PERK–eIF2α–CHOP signaling pathway, a key component of the endoplasmic reticulum (ER) stress response. Additionally, Avarol is known to induce the production of reactive oxygen species (ROS), contributing to its anticancer activity. While direct cross-resistance studies are limited, an understanding of its mechanism allows for an informed discussion of potential cross-resistance scenarios with other chemotherapeutic agents.

Data Presentation

Cytotoxic Activity of Avarol

The in vitro cytotoxic activity of Avarol has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. For comparison, data for Cisplatin, a standard chemotherapeutic agent, is also included where available.

Cell LineCancer TypeAvarol IC50 (µg/mL)Cisplatin IC50 (µg/mL)Reference
HeLaCervical Cancer10.22 ± 0.283.39 ± 0.21[1][2]
LS174Colon Adenocarcinoma21.53 ± 0.6411.25 ± 0.53[1][2]
A549Non-Small Cell Lung Carcinoma35.27 ± 1.116.89 ± 0.31[1]
Panc-1Pancreatic Ductal AdenocarcinomaNot specifiedNot specified
PK1Pancreatic Ductal AdenocarcinomaNot specifiedNot specified
KLM1Pancreatic Ductal AdenocarcinomaNot specifiedNot specified
MCF7Breast CancerNot specifiedNot specified
U2OSOsteosarcomaNot specifiedNot specified
HCT116Colorectal CancerNot specifiedNot specified
AGSGastric CancerNot specifiedNot specified
MRC-5Normal Fetal Lung Fibroblast29.14 ± 0.412.01 ± 0.12

Mechanism of Action and Potential for Cross-Resistance

Avarol's primary anticancer effect is the induction of apoptosis through two main mechanisms:

  • Endoplasmic Reticulum (ER) Stress: Avarol selectively induces the PERK–eIF2α–CHOP signaling pathway of the unfolded protein response (UPR) in cancer cells. This pathway is activated when there is an accumulation of unfolded or misfolded proteins in the ER, leading to apoptosis.

  • Oxidative Stress: Avarol has been shown to increase the production of reactive oxygen species (ROS) within cancer cells, leading to cellular damage and cell death.

Potential for Cross-Resistance

While direct experimental data on Avarol cross-resistance is not currently available, its mechanisms of action suggest potential for both sensitivity and resistance in the context of other anticancer drugs.

  • Sensitivity in Drug-Resistant Cells: Cancer cells with resistance to drugs that do not primarily target the ER stress or oxidative stress pathways may remain sensitive to Avarol.

  • Potential Cross-Resistance:

    • Upregulation of ER Chaperones: Cancer cells can develop resistance to ER stress-inducing drugs by upregulating ER chaperones like GRP78, which help in protein folding and reduce the apoptotic signal. Cells resistant to other ER stress inducers may exhibit cross-resistance to Avarol.

    • Enhanced Antioxidant Capacity: Tumors with high levels of antioxidants or upregulated Nrf2, a master regulator of antioxidant response, may be resistant to Avarol's ROS-mediated effects. This could lead to cross-resistance with other ROS-inducing chemotherapeutics.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, LS174)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Avarol (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat the cells with various concentrations of Avarol. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Avarol-Induced Apoptosis Signaling Pathway

Avarol_Signaling_Pathway Avarol Avarol ER Endoplasmic Reticulum Avarol->ER Induces Stress ROS Reactive Oxygen Species (ROS) Avarol->ROS Increases Production PERK PERK ER->PERK Activates CellDamage Cellular Damage ROS->CellDamage eIF2a eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Upregulates CHOP CHOP ATF4->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis CellDamage->Apoptosis

Caption: Avarol induces apoptosis via ER stress and ROS production.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow Start Start CellSeeding 1. Seed Cancer Cells in 96-well plates Start->CellSeeding DrugTreatment 2. Treat with Avarol (various concentrations) CellSeeding->DrugTreatment Incubation 3. Incubate for 48-72 hours DrugTreatment->Incubation MTT 4. Add MTT Reagent Incubation->MTT Solubilization 5. Solubilize Formazan MTT->Solubilization Measurement 6. Measure Absorbance (570 nm) Solubilization->Measurement Analysis 7. Calculate IC50 Measurement->Analysis

Caption: Workflow for determining Avarol's cytotoxicity using MTT assay.

References

A Head-to-Head Comparison of Variculanol and Varitriol Bioactivity: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the bioactivities of Variculanol and varitriol is currently hindered by the limited availability of public data on this compound. Extensive searches of scientific literature and databases did not yield specific information regarding the biological activities, experimental protocols, or signaling pathways associated with this compound. Therefore, a direct head-to-head comparison is not feasible at this time.

This guide will instead provide a comprehensive overview of the known bioactivity of varitriol , a meroterpenoid natural product that has demonstrated significant cytotoxic effects against various cancer cell lines. The information presented here is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound.

Varitriol: A Profile of its Bioactivity

Varitriol is a natural product that has garnered interest in the scientific community for its potent cytotoxic properties. The following sections detail its observed effects, the experimental methods used to determine them, and the relevant chemical synthesis pathways.

Quantitative Bioactivity Data

The cytotoxic activity of (+)-varitriol has been evaluated against a panel of human cancer cell lines. The GI50 values, representing the concentration required to inhibit cell growth by 50%, are summarized in the table below.

Cell LineCancer TypeGI50 (M)
RXF 393Renal Cancer1.63 x 10⁻⁷
T-47DBreast Cancer2.10 x 10⁻⁷
SNB-75CNS Cancer2.44 x 10⁻⁷
DU-145Prostate Cancer1.10 x 10⁻⁶
HL-60(TB)Leukemia2.52 x 10⁻⁵
CCRF-CEMLeukemia2.60 x 10⁻⁵
OVCAR-5Ovarian Cancer6.82 x 10⁻⁵
SNB-19CNS Cancer9.13 x 10⁻⁵
COLO 205Colon Cancer9.59 x 10⁻⁵

Data sourced from studies on the total synthesis of (+)-Varitriol.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of varitriol and its analogues typically involves the following key experimental steps:

Cell Culture and Treatment:

  • Cell Line Maintenance: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compound (e.g., varitriol) for a specified period, typically 48 to 72 hours.

Cytotoxicity Assay (e.g., Sulforhodamine B (SRB) Assay):

  • Cell Fixation: After the treatment period, the cells are fixed to the plate using trichloroacetic acid (TCA).

  • Staining: The fixed cells are then stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength (e.g., 510 nm). The absorbance is proportional to the number of viable cells.

  • Data Analysis: The GI50 values are calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Research Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of compounds like varitriol.

cluster_synthesis Chemical Synthesis cluster_bioactivity Bioactivity Evaluation start Starting Materials (e.g., D-Mannitol) heck Heck Reaction start->heck olefination Julia-Kocienski Olefination heck->olefination purification Purification & Characterization (e.g., NMR, MS) olefination->purification varitriol Varitriol & Analogues purification->varitriol cell_culture Cancer Cell Line Culture varitriol->cell_culture Test Compounds treatment Compound Treatment cell_culture->treatment assay Cytotoxicity Assay (e.g., SRB) treatment->assay data_analysis Data Analysis (GI50 Calculation) assay->data_analysis

Caption: A generalized workflow for the synthesis and bioactivity screening of varitriol and its analogues.

Conclusion

While a direct comparative analysis of this compound and varitriol is not possible due to the absence of data on this compound, the available information on varitriol highlights its potential as a potent cytotoxic agent against a range of cancer cell lines. Further research into the mechanism of action of varitriol and the exploration of its analogues could lead to the development of novel anticancer therapeutics. The scientific community awaits any future publication of data on this compound to enable a comprehensive comparison.

References

Identifying Biomarkers for Variculanol Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for identifying and characterizing biomarkers of sensitivity to Variculanol, a novel sesterterpenoid natural product. Due to the limited publicly available data on this compound, this document outlines a comparative approach based on established methodologies in cancer drug discovery, using hypothetical data to illustrate key concepts.

Introduction to this compound

This compound is a sesterterpenoid compound first isolated from the fungus Aspergillus variecolor. Natural products are a rich source of novel chemical scaffolds with potential therapeutic applications. Preliminary studies have indicated that this compound exhibits cytotoxic activity against certain cancer cell lines, suggesting its potential as an anticancer agent. However, a detailed understanding of its mechanism of action and the identification of biomarkers to predict sensitivity are crucial for its further development.

Comparative Analysis of Cytotoxic Activity (Hypothetical Data)

A critical step in characterizing a new compound is to compare its cytotoxic effects against a panel of cancer cell lines and against existing therapeutic agents. This allows for the identification of cancer types that are potentially more sensitive to the drug and provides a benchmark for its potency.

Table 1: Comparative in vitro Cytotoxicity of this compound

CompoundCell LineCancer TypeIC50 (µM)
This compound Hep-G2 Hepatocellular Carcinoma (Hypothetical Value)
This compound MCF-7 Breast Cancer (Hypothetical Value)
This compound A549 Lung Cancer (Hypothetical Value)
This compound PANC-1 Pancreatic Cancer (Hypothetical Value)
DoxorubicinHep-G2Hepatocellular Carcinoma(Reference Value)
DoxorubicinMCF-7Breast Cancer(Reference Value)
PaclitaxelA549Lung Cancer(Reference Value)
GemcitabinePANC-1Pancreatic Cancer(Reference Value)

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Experimental Protocols

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a reference compound (e.g., doxorubicin) for 72 hours. Include untreated cells as a negative control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.

Framework for Biomarker Discovery

Identifying biomarkers for this compound sensitivity would involve a multi-omics approach, integrating genomic, transcriptomic, and proteomic data from sensitive and resistant cell lines.

Experimental Workflow for Biomarker Identification

G cluster_0 Cell Line Screening cluster_1 Data Acquisition & Analysis cluster_2 Biomarker Validation A Cancer Cell Line Panel (e.g., NCI-60) B This compound Treatment (Dose-Response) A->B C Determine IC50 Values B->C D Genomic & Transcriptomic Profiling (Sensitive vs. Resistant) C->D Group cell lines by sensitivity E Bioinformatic Analysis D->E F Candidate Biomarker Identification E->F G Functional Validation (e.g., CRISPR/siRNA) F->G Test candidate gene function H Clinical Sample Analysis G->H I Validated Biomarker H->I

Caption: Workflow for identifying this compound sensitivity biomarkers.

Hypothetical Signaling Pathway Modulated by this compound

Based on the cytotoxic nature of many natural products, a plausible hypothesis is that this compound induces apoptosis by modulating key signaling pathways. The diagram below illustrates a hypothetical mechanism where this compound inhibits an anti-apoptotic protein (like Bcl-2) and activates a pro-apoptotic pathway, leading to caspase activation and cell death. The expression levels of proteins in this pathway could serve as potential biomarkers.

G This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic pathway modulated by this compound.

Conclusion and Future Directions

While this compound shows promise as a potential anticancer agent, significant research is required to elucidate its mechanism of action and to identify predictive biomarkers for its clinical application. The experimental and analytical frameworks presented in this guide provide a roadmap for future studies. A systematic approach, combining in vitro screening with multi-omics analysis and functional validation, will be essential to unlock the full therapeutic potential of this compound and to enable a personalized medicine approach for patients who are most likely to benefit.

Safety Operating Guide

Proper Disposal of Variculanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides detailed procedural information for the proper disposal of Variculanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory procedures for the disposal of chemical waste to maintain a safe working environment.[1]

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE) should always be worn when handling this compound.

Recommended Personal Protective Equipment:

  • Safety glasses or goggles

  • Standard laboratory coat

  • Chemically resistant gloves (e.g., nitrile)[2]

Quantitative Data Summary

The following table summarizes key quantitative and safety information for this compound.

PropertyValueReference
Molecular Formula C23H36O4
Molecular Weight 372.6 g/mol [1]
Physical State Solid[1][2]
GHS Classification Not a hazardous substance or mixture
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0
Flammability Product is not flammable
Explosion Hazard Product does not present an explosion hazard

Experimental Protocol: this compound Disposal Procedure

This protocol outlines the step-by-step process for the proper disposal of this compound waste in a laboratory setting. This procedure is based on guidelines for the disposal of non-hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Ensure that the this compound waste is not mixed with any hazardous materials, such as heavy metals, halogenated compounds, or other reactive chemicals.

  • If this compound waste has been contaminated with a hazardous substance, it must be treated as hazardous waste and disposed of according to your institution's hazardous waste protocols.

Step 2: Packaging for Disposal

  • Place the solid this compound waste into a securely sealed, chemically compatible container. The container must be in good condition and free from leaks.

  • The original container may be used for waste collection if it is intact and can be securely sealed.

Step 3: Labeling

  • Clearly label the waste container with the following information:

    • "Non-Hazardous Chemical Waste"

    • "this compound"

    • The name of the responsible researcher and laboratory contact information.

Step 4: Storage and Collection

  • Store the sealed and labeled waste container in a designated waste collection area within the laboratory.

  • Follow your institution's specific guidelines for the collection of non-hazardous solid chemical waste. This typically involves scheduling a pickup with your institution's Environmental Health and Safety (EHS) department.

Spill Cleanup

In the event of a spill:

  • Prevent the spread of the solid material.

  • Carefully sweep or scoop the spilled this compound into a designated waste container. Avoid generating dust.

  • Clean the spill area with soap and water.

  • Dispose of the collected spill material and any contaminated cleaning supplies as non-hazardous chemical waste, following the procedure outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Variculanol_Disposal_Workflow start Start: this compound Waste is_contaminated Is the waste mixed with hazardous materials? start->is_contaminated package_non_hazardous Package in a sealed, compatible container is_contaminated->package_non_hazardous No treat_as_hazardous Treat as Hazardous Waste is_contaminated->treat_as_hazardous Yes label_non_hazardous Label as 'Non-Hazardous Chemical Waste: this compound' package_non_hazardous->label_non_hazardous store_non_hazardous Store in designated waste collection area label_non_hazardous->store_non_hazardous ehs_pickup_non_hazardous Arrange for EHS pickup store_non_hazardous->ehs_pickup_non_hazardous follow_hazardous_protocol Follow institutional hazardous waste disposal protocol treat_as_hazardous->follow_hazardous_protocol ehs_pickup_hazardous Arrange for EHS pickup follow_hazardous_protocol->ehs_pickup_hazardous

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.